Product packaging for UiO-66(Zr)(Cat. No.:CAS No. 1072413-80-9)

UiO-66(Zr)

Cat. No.: B11930663
CAS No.: 1072413-80-9
M. Wt: 1632.1 g/mol
InChI Key: HUYKHXIPAICDQE-UHFFFAOYSA-A
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Description

UiO-66(Zr) is a zirconium-based metal-organic framework (MOF) renowned for its exceptional chemical, thermal, and hydrothermal stability, making it a premier material for demanding research applications. Its structure consists of [Zr6O4(OH)4]12+ clusters connected by terephthalate linkers, creating a robust and porous crystalline network . This combination results in a high surface area, tunable porosity, and excellent adsorption capacity. Key Research Applications: Environmental Remediation: UiO-66(Zr) acts as a highly effective adsorbent and photocatalyst for water purification. It can remove diverse contaminants, including heavy metals (e.g., Cu-EDTA, Pb-EDTA) , pharmaceuticals (e.g., ibuprofen, diclofenac) , organic dyes, and other industrial pollutants . Its stability in water is a critical advantage for these applications. Biomedical Research: Due to its low cytotoxicity and high loading capacity, UiO-66(Zr) is extensively investigated as a nanocarrier for drug delivery systems. It has been shown to effectively adsorb and control the release of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and diclofenac . It is also explored for biosensing and antitumor therapies . Catalysis: The zirconium clusters in UiO-66(Zr) provide Lewis acid catalytic sites, making it an efficient and reusable heterogeneous catalyst for various organic transformations, such as the transesterification of triglycerides for biodiesel production and the synthesis of complex heterocyclic compounds . Sensing: Functionalized versions of UiO-66 (e.g., UiO-66-NH2) are used in electrochemical and fluorescent biosensors for the detection of heavy metals, antibiotics, and other analytes, leveraging its high surface area for aptamer immobilization and signal amplification . Material Science: UiO-66 is being incorporated into polymers to create composite materials with enhanced properties. For instance, it acts as a cooperative flame retardant in PC/ABS blends, significantly improving fire resistance and reducing combustion dripping . Note: This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all materials according to appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H28O30Zr6+4 B11930663 UiO-66(Zr) CAS No. 1072413-80-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1072413-80-9

Molecular Formula

C48H28O30Zr6+4

Molecular Weight

1632.1 g/mol

IUPAC Name

oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide

InChI

InChI=1S/6C8H6O4.4H2O.2O.6Zr/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;/q;;;;;;;;;;2*-2;6*+4/p-16

InChI Key

HUYKHXIPAICDQE-UHFFFAOYSA-A

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]

Origin of Product

United States

Synthesis Methodologies and Advanced Preparative Strategies for Uio 66 Zr

Solvothermal Synthesis Approaches

Solvothermal synthesis is a widely used method for preparing UiO-66(Zr), typically involving heating a reaction mixture of a zirconium salt precursor and terephthalic acid in an organic solvent under autogenous pressure. N,N-dimethylformamide (DMF) is a common solvent employed in this method. tandfonline.comrsc.org For instance, UiO-66(Zr) has been successfully synthesized by dissolving zirconium oxychloride octahydrate (ZrOCl₂) and benzene (B151609) 1,4-dicarboxylic acid in DMF, followed by stirring and heating in an oven at 120°C for 24 hours, resulting in a white precipitate. tandfonline.com

Modifications to the solvothermal method, such as varying the heating time and temperature, can influence the resulting material's properties. Research has shown that heating at 140°C for different durations impacts the yield and crystallinity of UiO-66. The optimum heating time at 140°C was found to be 6 hours, yielding a solid with an XRD pattern and SEM image similar to standard UiO-66. its.ac.id Longer heating times at this temperature led to changes in the material's characteristics. its.ac.id

Alternative solvents have also been explored to replace the traditional use of DMF, aiming for more eco-compatible conditions. Solvothermal synthesis using acetone (B3395972) as the synthesis medium at 80°C has successfully produced UiO-66 nanocrystals with high surface area and yield. conicet.gov.ar This approach offers a simpler activation process compared to DMF-based synthesis. conicet.gov.ar Ethanol has also been used as a solvent in solvothermal synthesis at 120°C, yielding UiO-66 with a moderate surface area. conicet.gov.ar

The concentration of precursors and the presence of modulators, such as inorganic acids, can significantly impact the solvothermal synthesis. Using HBr acid as a modulator at a high precursor concentration (0.2 mol L⁻¹) in DMF has led to the synthesis of UiO-66 with a significant amount of missing Zr₆ clusters, resulting in a larger specific surface area and higher porosity compared to materials synthesized with HCl or HF modulators. rsc.org

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is another method employed for the preparation of UiO-66(Zr), utilizing water as the solvent at elevated temperatures and pressures. This method can be used to obtain UiO-66 with different properties compared to solvothermal routes. mdpi.com For example, UiO-66(Zr) has been synthesized hydrothermally using ZrCl₄ and terephthalic acid dissolved in DMF, followed by heating in a Teflon-lined autoclave at 120°C for 48 hours. plos.org

Studies comparing hydrothermal synthesis with other methods like sonochemical synthesis for cerium-based UiO-66 (UiO-66(Ce)) have shown that the synthesis method influences the structural and textural properties, as well as the concentration of linker defects. mdpi.com While the search results primarily discuss UiO-66(Ce) in the context of hydrothermal synthesis, the principle of using water as a solvent at elevated temperatures and pressures is applicable to UiO-66(Zr) as well.

Sonochemical Synthesis Approaches

Sonochemical synthesis utilizes high-intensity ultrasound to induce cavitation in the reaction mixture, leading to localized hot spots, high pressures, and rapid cooling rates. These extreme conditions can accelerate nucleation and crystallization processes, potentially leading to smaller and more uniform particles compared to solvothermal synthesis. mdpi.com Although the provided search result focuses on the sonochemical synthesis of UiO-66(Ce), it highlights the advantages of this method, such as accelerated nucleation and shorter crystallization times at lower temperatures and ambient pressure. mdpi.com The application of ultrasounds during MOF preparation can result in materials with more developed surfaces and fewer linker defects when compared to static conditions. mdpi.com This suggests that sonochemical methods hold potential for the synthesis of UiO-66(Zr) with tailored properties.

Microwave-Assisted Synthesis

Microwave-assisted synthesis employs microwave irradiation to rapidly heat the reaction mixture, leading to faster reaction rates and potentially shorter synthesis times compared to conventional heating methods. This technique has been explored for the synthesis of UiO-66(Zr). While direct search results for microwave-assisted synthesis of UiO-66(Zr) were not extensively detailed, related research on the formation of zirconium oxide clusters, which are precursors to UiO-66, suggests that microwave irradiation can be used under milder conditions. researchgate.net Specifically, using zirconium propoxide in the presence of acetic acid allows for the formation of labile intermediate zirconium oxide clusters, enabling synthesis at temperatures as low as 20°C with microwave irradiation. researchgate.net This indicates the potential for efficient and rapid synthesis of UiO-66(Zr) using microwave assistance.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a different approach to preparing MOF materials, including UiO-66(Zr), by utilizing electrical energy to drive the synthesis process. This method can allow for the deposition of MOF films on conductive substrates and offers control over film morphology and adhesion. researchgate.netacs.org Both anodic and cathodic electrochemical film deposition of UiO-66 have been demonstrated using zirconium foil as the metal source. researchgate.netacs.org

In anodic deposition, metal ions are released through anodic dissolution to form a MOF film on the metal anode. researchgate.net The concentration of acetic acid can be adjusted to control crystallite size and film morphology. researchgate.netacs.org Cathodic deposition, on the other hand, can overcome some limitations of anodic deposition, such as the difficulty in anode metal selection and continuous erosion of the anode surface. researchgate.net Electrochemical methods can also be employed for the rapid synthesis of zirconium-based MOFs at room temperature and atmospheric pressure. nih.gov

Spray Synthesis Techniques

Spray synthesis is a method that involves spraying a solution containing the MOF precursors, allowing for rapid solvent evaporation and crystal formation during the atomization process. This technique can be used for the continuous production of MOF materials. Spray synthesis has been investigated for the preparation of UiO-66 and its derivatives. mdpi.com

Research on the spray synthesis of UiO-66 has explored the effect of zirconium precursors and process parameters. mdpi.com The formation of zirconium clusters, such as acetate (B1210297) clusters from Zr(OⁿPr)₄ and acetic acid, is crucial for the crystallization of UiO-66 during spray synthesis. mdpi.com The ratio of acetic acid to zirconium precursor and the ratio of the organic linker (terephthalic acid) to zirconium are critical factors influencing the crystallinity of the synthesized material. mdpi.com Spray synthesis without preheating has successfully produced UiO-66, with crystallinity increasing with higher AcOH/Zr and H₂BDC/Zr ratios. mdpi.com

Room-Temperature Synthesis Protocols

Developing synthesis methods that can be performed at room temperature is desirable for reducing energy consumption and simplifying the synthesis process. Several approaches have been explored for the room-temperature synthesis of UiO-66(Zr).

One room-temperature synthesis method involves forming SBUs from zirconium propoxide in the presence of acetic acid, followed by a reaction with terephthalic acid. researchgate.netmdpi.com This approach utilizes the formation of labile intermediate zirconium oxide clusters capped with acetate ligands, which facilitates UiO-66 formation at lower temperatures. researchgate.net

Another room-temperature protocol involves grinding zirconium salt precursors and terephthalic acid in a ball mill with a small amount of acetic acid and water, followed by incubation at room temperature. acs.org This "shake 'n bake" route has been shown to produce functionalized UiO-66-like structures in high yield. acs.org

Furthermore, room-temperature aqueous synthesis of UiO-66 and its derivatives has been achieved through postsynthetic exchange from a perfluorinated UiO-66-F₄ precursor. rsc.org This represents a greener approach to synthesizing this class of MOFs. rsc.org Electrochemical methods have also been successfully employed for the rapid synthesis of zirconium-based MOFs at room temperature and atmospheric pressure. nih.gov

Research has also investigated the impact of synthesis temperature on the density of defect sites in UiO-66. While room-temperature synthesis can yield porous and crystalline materials, modulating the temperature can influence the number of defect sites, with a maximal number of missing linkers observed at around 45°C in one study. researchgate.net

Here is a summary of some synthesis parameters and their outcomes based on the search results:

Synthesis MethodZirconium PrecursorOrganic LinkerSolvent(s)Temperature (°C)TimeKey FindingsSource
SolvothermalZrOCl₂·8H₂OTerephthalic acidDMF12024 hSuccessful synthesis, characterized by FTIR, PXRD, TGA. tandfonline.com tandfonline.com
SolvothermalZrCl₄Terephthalic acidDMF1406 hOptimum heating time at 140°C for standard UiO-66 characteristics. its.ac.id its.ac.id
Solvothermal-Terephthalic acidAcetone80-High surface area and yield, spherical nanoparticles (150 nm). conicet.gov.ar conicet.gov.ar
SolvothermalZrCl₄Terephthalic acidDMF + HBr acid--Increased surface area and porosity due to missing clusters. rsc.org rsc.org
HydrothermalZrCl₄Terephthalic acidDMF12048 hUsed for preparing electrode material. plos.org plos.org
Sonochemical(NH₄)₂Ce(NO₃)₆Terephthalic acidWater, DMFLowShortAccelerated nucleation, smaller particles, fewer defects (for UiO-66(Ce)). mdpi.com mdpi.com
ElectrochemicalZirconium foilTerephthalic acid-Room Temperature-Film deposition, control over morphology and adhesion. researchgate.netacs.org researchgate.netacs.org
Electrochemical---Room Temperature-Rapid synthesis at atmospheric pressure. nih.gov nih.gov
Spray SynthesisZr(OⁿPr)₄Terephthalic acidDMF + AcOHRoom Temperature24 hCrystallinity influenced by AcOH/Zr and H₂BDC/Zr ratios. mdpi.com mdpi.com
Room TemperatureZr(OⁿPr)₄Terephthalic acidDMF + Acetic acidRoom Temperature-Formation of labile intermediate clusters. researchgate.net researchgate.net
Room TemperatureZrOCl₂·8H₂OTerephthalic acidAcOH + WaterRoom Temperature24 h"Shake 'n bake" route, high yield. acs.org acs.org
Room Temperature--WaterRoom Temperature-Aqueous synthesis via postsynthetic exchange. rsc.org rsc.org

Influence of Reaction Parameters on Material Characteristics

Precise control over synthesis parameters is crucial for tailoring the properties of UiO-66(Zr) for specific applications. Variations in the zirconium precursor, the presence and type of modulators and additives, reaction temperature and time, and the solvent system employed can all dramatically impact the final material. mdpi.comits.ac.idmdpi.com

Impact of Zirconium Precursors

The choice of zirconium precursor plays a vital role in the formation of the Zr₆O₄(OH)₄¹²⁺ SBU, which is the cornerstone of the UiO-66 structure. ethz.chcsic.es Different zirconium sources can influence the rate of SBU formation and subsequent crystallization kinetics. For instance, using ZrCl₄ with water as a modulator often requires preheating to form SBUs for spray synthesis. mdpi.com In contrast, zirconium propoxide (Zr(OnPr)₄) with acetic acid as a modulator can facilitate rapid SBU formation, allowing for spray synthesis without preheating. mdpi.com Another precursor, zirconium oxychloride octahydrate (ZrOCl₂∙8H₂O), has been shown to promote faster crystallization of the MOF compared to ZrCl₄, presumably by favoring the hydrolysis of the zirconium precursor. semanticscholar.org The use of a dodecanuclear zirconium acetate cluster as a precursor has also been explored, enabling rapid mechanochemical synthesis of ultra-microporous MOFs, although this specific cluster did not yield highly crystalline UiO-66 under high-concentration solvothermal conditions. researchgate.netnih.gov

Role of Modulators and Additives

Modulators and additives are commonly incorporated into UiO-66 synthesis to control crystal size, morphology, and defect concentration. mdpi.comscispace.com Monocarboxylic acids, such as acetic acid, formic acid, benzoic acid, and trifluoroacetic acid, are frequently used as "coordination modulators". mdpi.comethz.chscispace.com They are believed to compete with the H₂BDC linker for coordination to the zirconium clusters, which slows down the precipitation rate of the MOF and can lead to the growth of larger, more crystalline particles. mdpi.com

The presence of modulators can also influence the formation of defects, particularly missing linker defects. ethz.chscispace.comacs.org These defects can enhance the porosity and accessibility of active sites within the MOF, impacting its performance in applications like catalysis and adsorption. scispace.comacs.orgrsc.org The concentration and type of modulator directly affect the degree of defectivity. scispace.comrsc.org For example, increasing the amount of benzoic acid used in the synthesis has been shown to systematically increase the concentration of missing cluster defects. scispace.com

Besides monocarboxylic acids, other additives like strong inorganic acids (e.g., HCl, HF, HBr) and water can act as modulators. mdpi.comrsc.orgethz.chrsc.org The addition of strong inorganic acids can inhibit the dissociation of the linker, further controlling the reaction rate. ethz.ch Water has been demonstrated to have an accelerating effect on the formation of UiO-66, potentially by favoring the hydrolysis of the zirconium precursor and promoting faster nucleation, which can lead to smaller crystallites. ethz.chsemanticscholar.org Aging a solution of the zirconium precursor in the presence of water and acetic acid prior to adding the linker has also been shown to modulate crystal size, with longer aging times resulting in smaller crystallites. ethz.chsemanticscholar.org

The impact of different modulators on material properties is significant. Studies comparing the use of HF, HCl, and HBr as modulators have shown that the choice of acid can influence the crystallinity, surface area, and porosity of the resulting UiO-66. rsc.orgrsc.org

Control of Reaction Temperature and Time

Reaction temperature and time are critical parameters in the solvothermal synthesis of UiO-66, influencing crystallization kinetics, crystal size, and defect concentration. its.ac.idmdpi.commdpi.com Higher reaction temperatures generally lead to faster crystallization, requiring shorter reaction times. its.ac.id For instance, in spray synthesis using ZrCl₄ and water, increasing the preheating temperature from 80 °C to 120 °C reduced the required preheating time for SBU formation from 120 minutes to 30 minutes. mdpi.com

The reaction time also plays a significant role in the degree of crystallinity and particle size. Studies investigating the effect of reaction time at a constant temperature (e.g., 140 °C) have shown that there is an optimal time to achieve good crystallinity, and extending the reaction beyond this point may lead to phase changes or decreased crystallinity. its.ac.id For example, at 140 °C, a heating time of 6 hours yielded good crystallinity, while longer times resulted in changes in the XRD pattern. its.ac.id

Furthermore, synthesis temperature has been found to influence the density of defect sites in UiO-66. Increasing the synthesis temperature from 25 °C to 130 °C has been shown to systematically decrease the number of defect sites. acs.org Conversely, a maximal number of defect sites was observed at a synthesis temperature of 45 °C in one study. acs.org

Microwave-assisted synthesis offers a way to significantly reduce reaction times while achieving high yields and crystallinity. mdpi.comresearchgate.net Using a microwave-assisted continuous tubular reactor, UiO-66(Zr) with high yield and crystallinity was produced within a short reaction time of 10 minutes. researchgate.net

Effect of Solvent Systems

The solvent system employed in UiO-66 synthesis is not merely a reaction medium but actively participates in the process, influencing reagent solubility, SBU formation, and crystal growth. acs.org N,N-dimethylformamide (DMF) is a commonly used solvent due to its ability to dissolve both the zirconium salt and the H₂BDC linker. ethz.chacs.org DMF also plays a role in the formation of the crystal lattice by entering the coordination sphere of zirconium. acs.org

The presence of water in the solvent system, either intentionally added or present in hydrated precursors or the solvent itself, is known to accelerate the formation of Zr-MOFs by favoring the hydrolysis of the zirconium precursor. ethz.chsemanticscholar.org However, using water as the primary solvent for H₂BDC-based UiO-66 is not suitable due to the low solubility of the linker in water, which hinders crystal growth. acs.org

Research is actively exploring the use of more environmentally friendly solvents as alternatives to DMF. acs.orgconicet.gov.ar Studies have screened various green solvents, and some, such as γ-valerolactone (GVL), propylene (B89431) carbonate (PC), and 1-(2-hydroxyehtyl)-1-pyrrolidone (1-(2-HE)-2-P), have shown promise for synthesizing UiO-66 with good properties. acs.org The dielectric constant of the solvent is an important parameter, with many effective solvents having a high polarity comparable to DMF. acs.org

The solvent can also influence the morphology and particle size of the synthesized MOF. For instance, solvothermal synthesis in acetone has yielded spherical UiO-66 nanoparticles. conicet.gov.ar

Here is a summary of the influence of selected reaction parameters on UiO-66(Zr) characteristics:

ParameterInfluence on Material CharacteristicsKey Findings
Zirconium Precursor SBU formation rate, crystallization kinetics, required synthesis conditions (e.g., preheating). mdpi.comsemanticscholar.orgZr(OnPr)₄ with acetic acid allows synthesis without preheating. mdpi.com ZrOCl₂∙8H₂O promotes faster crystallization than ZrCl₄. semanticscholar.org
Modulators/Additives Crystal size, morphology, crystallinity, defect concentration (missing linkers, missing clusters), porosity, catalytic activity. mdpi.comethz.chscispace.comacs.orgrsc.orgMonocarboxylic acids control crystal growth and induce defects. mdpi.comethz.chscispace.com Water accelerates nucleation and leads to smaller crystals. ethz.chsemanticscholar.org Type and concentration of modulator affect defectivity. scispace.comrsc.org
Reaction Temperature Crystallization rate, reaction time, defect concentration. its.ac.idmdpi.commdpi.comacs.orgHigher temperatures speed up crystallization. its.ac.id Temperature influences the density of defect sites. acs.org
Reaction Time Crystallinity, particle size, phase purity. its.ac.idmdpi.comresearchgate.netscientific.netOptimal time for crystallinity exists; longer times can cause phase changes. its.ac.id Short times possible with microwave assistance. researchgate.net
Solvent System Reagent solubility, SBU formation, crystal growth, morphology, particle size, environmental impact. acs.orgconicet.gov.arDMF is common but toxic; green alternatives are being explored. acs.org Water accelerates formation but can hinder growth if linker solubility is low. semanticscholar.orgacs.org Solvent can influence particle morphology. conicet.gov.ar

Advanced Characterization Techniques for Uio 66 Zr Structures

Spectroscopic Analysis for Functional Group and Bonding Information

Spectroscopic methods probe the interaction of electromagnetic radiation with UiO-66(Zr), yielding information about its chemical bonds, functional groups, and electronic structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is widely used to identify the functional groups present in UiO-66(Zr) and to confirm the successful synthesis of the framework and its derivatives tandfonline.comresearchgate.net. Characteristic absorption bands correspond to the vibrations of the organic linker (BDC) and the metal-oxo cluster researchgate.net. For instance, asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) of the BDC linker are typically observed researchgate.net. Bands associated with the Zr-O bonds within the metal cluster and vibrations of the μ₃-OH groups are also characteristic features in the FTIR spectrum of UiO-66(Zr) mdpi.comresearchgate.net. Changes in these spectral features can indicate successful functionalization of the linker or interactions with adsorbed species mdpi.comtandfonline.com. FTIR spectroscopy can also be used to investigate defects, such as the quenching of C-C and C-H vibrational modes associated with missing linkers rsc.org. In situ FTIR spectroscopy, particularly using techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is a powerful tool for studying the interaction of probe molecules (e.g., CO, CO₂) with the acidic sites and defects in UiO-66(Zr), providing insights into adsorption mechanisms and the nature of active sites mdpi.comacs.orgnih.gov.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for modes that are Raman-active. It is useful for characterizing the framework vibrations and can also be employed to study defects and adsorbate interactions rsc.orgnih.govresearchgate.netrsc.org. In UiO-66(Zr), Raman bands are observed corresponding to vibrations of the BDC linker and the Zr-O coordination bonds rsc.org. Raman spectroscopy has been shown to be sensitive to the uptake and hydrolysis of molecules within the framework nih.gov. Differences in Raman spectra between Zr-UiO-66 and Hf-UiO-66, for example, are observed in modes primarily related to the vibrations of the metal atoms researchgate.netrsc.org.

UV-Vis Diffuse Reflectance Spectroscopy (DRS)

UV-Vis DRS is employed to study the electronic properties and optical absorption characteristics of UiO-66(Zr), particularly relevant for applications in photocatalysis mdpi.comresearchgate.netnih.gov. The technique measures the diffuse reflectance of solid samples, which can be transformed using the Kubelka-Munk function to obtain absorption spectra mdpi.com. The UV-Vis spectrum of UiO-66(Zr) typically shows absorption bands related to the electronic transitions within the organic linker and charge transfer between the linker and the metal cluster mdpi.comresearchgate.net. The bandgap energy of UiO-66(Zr) can be estimated from the UV-Vis DRS data using Tauc plots researchgate.net. Modifications to the linker or the introduction of guest species can alter the electronic structure and thus the UV-Vis absorption profile mdpi.comrsc.org. For instance, the introduction of amine functionality in NH₂-UiO-66(Zr) leads to an increase in the intensity of absorption bands associated with n-π* transitions rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adsorbate Binding Sites and Defect Characterization

NMR spectroscopy, including both solid-state and in situ techniques, is a powerful tool for investigating the local environment of atoms within UiO-66(Zr), identifying adsorbate binding sites, and characterizing structural defects hep.com.cnosti.govcsic.esosti.govresearchgate.netescholarship.org. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, researchers can gain insights into the interactions between guest molecules and the MOF framework osti.govresearchgate.netescholarship.org. NMR studies have revealed that adsorbates like cyclohexane (B81311) preferentially occupy specific pore environments (e.g., tetrahedral pores), while others like acetone (B3395972) and methanol (B129727) may interact more directly with the Zr-OH moieties on the metal clusters hep.com.cnosti.govresearchgate.netescholarship.org. In situ NMR can study molecular exchange processes within defective UiO-66 hep.com.cn. NMR can also provide detailed information about defects through changes in chemical shifts hep.com.cn.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of elements present in UiO-66(Zr) nih.govrsc.orgcsic.esnih.govrsc.orgupv.esmdpi.commdpi.comacs.org. By analyzing the binding energies of core electrons, XPS can distinguish between different oxidation states and chemical environments of elements like Zr, C, O, and N rsc.orgmdpi.commdpi.comacs.org. XPS is particularly useful for confirming the presence of the expected elements in the framework and for investigating changes in surface composition or chemical states upon functionalization, doping, or adsorption rsc.orgrsc.orgupv.esmdpi.comacs.org. For example, XPS analysis of Sn-modified UiO-66(Zr) can confirm the presence and oxidation state of tin incorporated into the structure rsc.org. Changes in the binding energies of Zr and O peaks can indicate participation of Zr-O bonds in reactions or interactions mdpi.com.

Diffraction and Scattering Methods for Structural Elucidation

Diffraction and scattering techniques provide crucial information about the long-range order, crystallinity, and atomic arrangement within UiO-66(Zr). Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the successful synthesis of UiO-66(Zr) and to assess its crystallinity and phase purity tandfonline.comresearchgate.netcsic.esnih.govresearchgate.net. The characteristic diffraction peaks of UiO-66(Zr) correspond to specific crystal planes and are consistent with the simulated pattern nih.gov. PXRD can also provide evidence for the presence of structural defects, such as missing clusters, which can lead to broadened peaks or the appearance of reflections indicative of different topologies nih.govresearchgate.netresearchgate.net. Synchrotron single-crystal X-ray diffraction has been used for detailed structure analysis, confirming the presence of missing linkers and providing insights into their nature unito.it. Neutron diffraction is another powerful technique that has provided direct structural evidence for the presence of missing-linker defects in UiO-66, revealing surprisingly high concentrations in some samples acs.org. Small-angle X-ray Scattering (SAXS) can be used to study the size and distribution of nanoparticles within the MOF structure researchgate.net.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental technique employed to assess the crystalline structure, phase purity, and crystallinity of UiO-66(Zr) materials. The diffraction pattern serves as a fingerprint for the material, allowing for the identification of the characteristic peaks associated with the UiO-66 framework. For synthesized UiO-66(Zr), characteristic diffraction peaks are typically observed at low 2θ angles, often below 10 degrees, indicating the presence of pores or cavities within the structure. tandfonline.com Major peaks for UiO-66(Zr) are commonly found around 7.4° and 8.5° 2θ, signifying a symmetric cubic structure and high crystallinity. tandfonline.com

PXRD is also invaluable for evaluating the crystallinity of the synthesized material. Broad diffraction peaks, particularly at low 2θ values (e.g., 4° and 6°), can suggest a nanocrystalline nature or the presence of structural defects, such as missing nodes or linkers. acs.orgmdpi.com Conversely, narrow and intense reflections are indicative of a highly crystalline material. mdpi.com Changes in peak intensity and sharpness in PXRD patterns can reveal the degradation of the UiO-66 framework upon exposure to various conditions, such as acidic environments. acs.org Furthermore, PXRD can be used to identify the formation of new crystalline phases, such as ZrO2, which can result from the thermal decomposition of UiO-66(Zr) at high temperatures (e.g., above 600°C). tandfonline.com

Single-Crystal X-ray Diffraction (SXRD) for Molecular Level Defect Characterization

While PXRD provides information about the bulk crystalline phase, Single-Crystal X-ray Diffraction (SXRD) offers a higher resolution view, enabling the characterization of structural details at the molecular level. SXRD is particularly powerful for identifying and understanding defects within the UiO-66 framework. Studies utilizing SXRD have definitively identified missing linker defects in UiO-66(Zr) crystals. capes.gov.brnih.govberkeley.eduresearchgate.netresearchgate.net These defects occur when a terephthalic acid linker is absent from its expected position in the framework.

SXRD analysis has revealed that these missing linker sites are often terminated by water molecules coordinated directly to the zirconium centers of the metal cluster. capes.gov.brnih.govberkeley.eduresearchgate.netresearchgate.net Charge balance in the defective structure is maintained by hydroxide (B78521) anions, which are typically hydrogen bonded within the pores of the framework. capes.gov.brnih.govberkeley.eduresearchgate.netresearchgate.net SXRD provides the precise location and nature of these defect sites, offering crucial insights into how synthesis conditions and post-synthetic modifications can influence the concentration and type of defects in UiO-66(Zr). berkeley.eduresearchgate.netresearchgate.net

Small-Angle X-ray Scattering (SAXS) for Colloidal and Dissolution Processes

Small-Angle X-ray Scattering (SAXS) is a technique sensitive to electron density variations over larger length scales (typically 2-50 nm), making it suitable for studying colloidal particles, aggregates, and processes like dissolution. SAXS has been applied to investigate the behavior of UiO-66(Zr) in solution, providing insights into the formation and stability of colloidal suspensions and the mechanisms of framework decomposition. acs.orgnih.govnih.gov

SAXS studies of UiO-66(Zr) exposed to acidic solutions, for instance, have shown the presence of colloidal aggregates ranging from 100 to 200 nm that retain the long-range order of the MOF structure. acs.orgnih.gov These aggregates can coexist in solution with dissolved species, such as linked hexamers (Zr6 clusters). acs.orgnih.gov SAXS provides valuable information about the size, shape, and structural integrity of MOF particles in suspension and can help to understand the initial steps of the dissolution process. acs.orgnih.gov Time-resolved SAXS can monitor the evolution of these colloidal entities and dissolved species during synthesis or degradation processes. nih.gov SAXS has also been used in conjunction with other techniques to characterize the formation of nanoparticles within the pores of UiO-66(Ce), a related UiO-66 type MOF. researchgate.net

Porosity and Surface Area Assessment Techniques

The porous nature of UiO-66(Zr) is central to its functionality in applications such as gas adsorption, separation, and catalysis. Accurate characterization of its porosity and surface area is therefore essential. Gas adsorption analysis is the primary method for this assessment.

Gas Adsorption Isotherms (e.g., N2, Ar) for Pore Volume and Surface Area Determination

Gas adsorption isotherms, typically measured using inert gases like nitrogen (N2) at 77 K or argon (Ar) at 87 K, are fundamental for characterizing the pore volume and surface area of UiO-66(Zr). acs.orgberkeley.edunih.govfishersci.bemdpi.comjove.com The amount of gas adsorbed by the material is measured as a function of relative pressure (P/P0). UiO-66(Zr), being a microporous material, typically exhibits Type I adsorption isotherms, characterized by a sharp uptake of gas at low relative pressures, corresponding to the filling of micropores. acs.orgmdpi.comresearchgate.netacs.org

The shape of the adsorption isotherm provides information about the pore structure. Deviations from the ideal Type I isotherm, such as the presence of hysteresis loops at higher relative pressures, can indicate the presence of mesopores, which may arise from interparticle voids or structural defects within the MOF framework. jove.comacs.org By analyzing the adsorption isotherm data using appropriate models, key textural properties such as total pore volume and specific surface area can be determined. The total pore volume is often calculated from the amount of gas adsorbed at a high relative pressure, typically around P/P0 = 0.98. mdpi.com The presence and concentration of defects in UiO-66(Zr) can significantly influence the micropore volume and total pore volume. jove.comacs.orgmdpi.comuva.nl

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is the most widely used technique to calculate the specific surface area of porous materials from gas adsorption isotherms, particularly from the N2 adsorption data at 77 K. berkeley.edunih.govmdpi.comnih.govethz.chnih.govreadthedocs.io The BET method relies on a model of multilayer adsorption and allows for the determination of the surface area available for gas adsorption.

The calculated BET surface area of UiO-66(Zr) can vary depending on the synthesis method and the degree of structural defects. Theoretical calculations for defect-free UiO-66 suggest a BET surface area of approximately 1200 m²/g. jove.com Experimentally measured BET surface areas for UiO-66(Zr) typically fall within a range, with values around 1100-1300 m²/g for highly crystalline samples. jove.comacs.orgethz.ch However, the presence of defects, such as missing linkers or clusters, can significantly increase the BET surface area and pore volume by creating additional void space. jove.comacs.orguva.nl For instance, defective UiO-66 samples have been reported with BET surface areas ranging from 1000 to 1800 m²/g. jove.com It is important to apply the appropriate consistency criteria when performing BET analysis to ensure the calculated surface area is representative of the material's properties. uio.noosti.gov

Here is a table summarizing some reported BET surface area and pore volume values for UiO-66(Zr) under different conditions:

Material TypeBET Surface Area (m²/g)Total Pore Volume (cm³/g)NotesSource
Defect-free (Theoretical)~1200~0.77Calculated from crystal structure jove.com
Typical UiO-66~1200~0.44Standard synthesis ethz.ch
UiO-66 (Parent)11790.56Consistent with literature acs.org
Defective UiO-66 (D200)18080.84Increased defects acs.org
Defective UiO-66 (D320)8540.69Partial amorphization after heating acs.org
UiO-66 (Measured)12110.86Microporous with slight defects jove.com
UiO-66(Zr)-0.50From N2 adsorption mdpi.com
UiO-66(Zr)-0.42Estimated from crystal structure mdpi.com
UiO-66-NH2960-Covalently modified researchgate.net
Zr-MOF-PC7000.58Modified researchgate.net
Zr-MOF-FePC5700.52Modified researchgate.net
UiO-66 from Zr(NO3)4·5H2O802-Synthesized at RT acs.org
Pristine UiO-661777-As-synthesized form, likely defective mdpi.com

T-Plot Method for Micropore and External Surface Area

The t-plot method is a complementary analysis technique applied to gas adsorption isotherm data to distinguish between the surface area and volume contributed by micropores and the external surface area of the material. berkeley.edunih.govacs.orgmdpi.com This method involves plotting the adsorbed volume against a statistical thickness (t) of the adsorbed layer, which is calculated from a standard isotherm on a non-porous material.

The resulting plot typically shows a linear region at low pressures corresponding to micropore filling, followed by a deviation from linearity as multilayer adsorption occurs on the external surface. The intercept of the extrapolated linear portion with the y-axis provides the micropore volume, while the slope can be related to the external surface area. The t-plot method is particularly useful for materials like UiO-66(Zr) that primarily contain micropores but may also have some external surface area due to particle size or the presence of larger pores created by defects. berkeley.edunih.gov By separating the contributions of micropores and external surfaces, the t-plot method offers a more detailed understanding of the material's porosity. mdpi.com

Microscopic and Elemental Composition Analysis

Microscopic and elemental analysis techniques provide valuable insights into the physical characteristics and chemical makeup of UiO-66(Zr), complementing information obtained from techniques like X-ray diffraction (XRD) which focuses on bulk crystallinity.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a powerful tool used to examine the surface morphology and determine the particle size distribution of UiO-66(Zr) samples. tandfonline.commdpi.comtandfonline.comkuleuven.bemdpi.comharamaya.edu.et SEM images reveal the external shape and aggregation behavior of the MOF crystals. Studies have shown that UiO-66(Zr) typically exhibits a cubic or octahedral morphology. aip.orgmdpi.comresearchgate.netnih.gov The particle size can vary significantly depending on the synthesis method and conditions, including the use of modulators. mdpi.comacs.orgcd-bioparticles.netaip.orguksw.eduacs.org

Reported particle sizes for UiO-66(Zr) synthesized via solvothermal methods range from tens of nanometers to several micrometers. For instance, some studies report particle sizes around 50-100 nm cd-bioparticles.net, approximately 300-400 nm nih.govmdpi.com, or even larger aggregates up to several micrometers aip.org. Modulated synthesis techniques, often involving the addition of acidic modulators like acetic acid or formic acid, can influence particle size, generally leading to smaller and more uniform crystals. acs.orguksw.edu SEM analysis is used to visualize these differences and quantify the particle size distribution by measuring individual particles from the images. acs.org

Here is a table summarizing some reported particle sizes and morphologies observed via SEM:

Synthesis MethodModulatorParticle Size Range (approx.)MorphologySource
SolvothermalNone400 nmAgglomerated cubic mdpi.com
SolvothermalNone6.61 µm (aggregated)Aggregated cubic aip.org
MechanochemicalMeOH32-70 nm (average 57 nm)Roughly round-shaped acs.org
SolvothermalNone~50 nm cubes, clusters up to ~200 nmCubes, intergrown clusters nih.gov
SolvothermalNone50-100 nmNot specified cd-bioparticles.net
SolvothermalNone<50 nmNot specified aip.org
SolvothermalNone~350 nmDispersed octahedral nih.gov
SolvothermalAcetic acidReduced particle size (e.g., 38 nm vs 63 nm without modulator)Cubic shape, decreased intergrown particles uksw.edu

SEM can also be used to assess the homogeneity of the sample and observe the effects of post-synthetic modifications or treatments on the particle morphology. mdpi.com

Transmission Electron Microscopy (TEM) for Microcrystalline Structure

Transmission Electron Microscopy (TEM) provides higher resolution images compared to SEM, allowing for the investigation of the internal microcrystalline structure of UiO-66(Zr) particles. uio.notandfonline.comresearchgate.netuib.esrsc.org TEM can reveal details about the crystal lattice, defects, and the arrangement of the metal nodes and organic linkers at a finer scale. High-resolution TEM (HRTEM) can even show lattice fringes, providing direct evidence of the crystalline nature and structural integrity. researchgate.net

TEM is particularly useful for observing the presence of defects within the UiO-66 structure, such as missing linkers or missing clusters, which can significantly impact the material's properties. uib.esrsc.orgurjc.esmdpi.com Advanced TEM techniques, like low-dose TEM combined with electronic crystallography, have been used to identify and study the topology of these defects at sub-Å resolution. mdpi.com

TEM images can also confirm the morphology observed by SEM and provide more detailed information about the size and shape of individual crystallites within aggregated particles. nih.govresearchgate.net For instance, TEM has shown UiO-66 particles as clusters of intergrown smaller cubes. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM (SEM-EDX) or TEM (STEM-EDX), is used to determine the elemental composition of UiO-66(Zr) samples. tandfonline.commdpi.comtandfonline.commdpi.comharamaya.edu.et This technique provides qualitative and semi-quantitative analysis of the elements present in the MOF structure, such as Zirconium (Zr), Oxygen (O), and Carbon (C) from the BDC linker. aip.orgresearchgate.net

EDX can confirm the presence of the expected elements in the synthesized material and assess their distribution throughout the sample. nih.gov It can also be used to detect the incorporation of other elements when UiO-66 is functionalized or doped with other metals. mdpi.comresearchgate.net For example, EDX analysis of UiO-66-NH₂ confirms the presence of Zirconium, Oxygen, and Nitrogen. researchgate.net

While EDX is valuable for elemental identification and mapping, its quantitative accuracy can be limited, particularly for light elements and due to factors like penetration depth. mdpi.com Discrepancies between EDX and other quantitative techniques like ICP-OES have been observed, suggesting that EDX primarily probes the surface composition. mdpi.com

Inductively Coupled Plasma (ICP) Analysis for Metal Content

Inductively Coupled Plasma (ICP) analysis, typically ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), is a highly sensitive technique used to determine the total metal content in UiO-66(Zr) samples. mdpi.comkuleuven.bemdpi.comresearchgate.netosti.govchemrxiv.orgrsc.org This method involves dissolving the MOF sample and analyzing the resulting solution to quantify the concentration of metal ions, primarily Zirconium.

ICP analysis provides accurate quantitative data on the bulk metal composition, which can be compared to the theoretical metal content of defect-free UiO-66(Zr). mdpi.com Deviations from the theoretical value can indicate the presence of structural defects, such as missing metal clusters, or the incorporation of other metal species. mdpi.comrsc.org For instance, pristine UiO-66(Zr) synthesized with acid modulators often shows a slightly higher zirconium content than the theoretical value due to structural defects. mdpi.com

ICP-OES has been used to determine the ratio of different metals in bimetallic UiO-66 frameworks, such as Ce/Zr-UiO-66, confirming the successful incorporation and quantifying the relative amounts of each metal. kuleuven.be It is also employed to measure the concentration of leached metal ions in stability studies, providing insights into the material's robustness in different environments. mdpi.comkuleuven.be

Here is a table showing some reported Zr content values determined by ICP analysis:

Sample DescriptionZr Content (wt%)NotesSource
Pristine UiO-66 (as-synthesized form)34.0Theoretical value is 32.9 wt%; higher value attributed to defects. mdpi.com
UiO-66 after K₂CO₃ base treatmentIncreased Zr ratioIndicates ligand dissolution. mdpi.com
UiO-66 after BnNH₂ base treatmentIncreased Zr ratioIndicates ligand dissolution. mdpi.com
Zr-containing UiO-66 (catalyst)6.7Final content of Zr for a specific catalyst sample. rsc.org
Bimetallic Ce/Zr-UiO-66 (various Ce/Zr ratios)VariedExact Ce/Zr ratio determined using ICP-OES. kuleuven.be
Sulfonated UiO-66(Zr) after lead uptake21.3Weight percentage of Zr in the sample determined by EDX (note: EDX, not ICP, in this specific result). mdpi.com
Zr-Hf-Zr-Hf-UiO-66 nanoparticles (average Zr:Hf molar ratio)-1.29 ± 0.06 (molar ratio) osti.gov

ICP analysis is a critical technique for accurately quantifying the metal composition and assessing the purity and structural integrity of UiO-66(Zr).

Defect Chemistry and Engineering in Uio 66 Zr

Nature and Origin of Structural Defects

Structural defects in UiO-66(Zr) are deviations from the ideal, perfectly crystalline structure. These defects can significantly impact the material's porosity, surface area, chemical accessibility, and catalytic activity acs.orgresearchgate.net. The defects in UiO-66 are primarily classified as point defects, including missing-linker defects, missing-node defects (or missing-cluster defects), functionalized node defects, and functionalized linker defects rsc.org. Understanding the nature and origin of these defects is crucial for controlling their formation and leveraging their effects berkeley.eduucl.ac.uk.

Missing-Linker Defects

Missing-linker defects occur when one or more organic linkers are absent from their expected positions in the framework, leaving undercoordinated metal sites on the cluster rsc.orgnih.gov. In the ideal UiO-66 structure, each Zr₆ cluster is connected to 12 BDC linkers acs.orgrsc.org. Missing linker defects result in a reduced coordination number for the zirconium atoms researchgate.net. These defects are commonly observed in UiO-66 synthesized under typical conditions nih.gov.

The origin of missing-linker defects can be attributed to various factors during synthesis, including the ratio of metal precursor to linker, reaction temperature, and the presence of modulators rsc.orgrsc.org. The incomplete displacement of species coordinated to the metal precursor, such as water and hydroxide (B78521) anions, by the BDC linker during crystallization can also lead to missing linkers berkeley.edu. At the defect site, water molecules can be coordinated directly to the zirconium centers, with charge balance achieved by hydroxide anions hydrogen bonded within the pores berkeley.eduresearchgate.net. However, the nature of the species compensating for the missing linker charge can vary depending on the synthetic conditions and the presence of modulators, potentially including formate (B1220265) or other carboxylate species researchgate.netresearchgate.netosti.gov.

The concentration of missing-linker defects can be quantified using techniques such as thermogravimetric analysis (TGA) and ₁H NMR spectroscopy rsc.orgnih.gov. For instance, TGA can reveal the weight loss corresponding to the removal of linkers and coordinated species at defect sites rsc.orguantwerpen.be. Studies have shown that the UiO-66 structure can tolerate a significant number of missing linker defects, with an average of up to 4.3 missing linkers per Zr₆ unit reported before compromising structural integrity researchgate.net.

Missing-Cluster Defects

Missing-cluster defects involve the absence of entire metal-oxo clusters (nodes) from the framework rsc.orgnih.gov. This type of defect is often accompanied by missing linkers in the surrounding structure uantwerpen.beacs.org. Missing-cluster defects can lead to the formation of correlated defect nanoregions with different topologies, such as the reo topology, where nodes are 8-connected instead of the ideal 12-connected fcu topology of defect-free UiO-66 nih.govacs.org.

The presence of missing-cluster defects can be detected and characterized using techniques like powder X-ray diffraction (PXRD), which can show additional Bragg peaks corresponding to the reo phase rsc.orgmdpi.com. Argon adsorption isotherms can also provide insights into the existence of missing-cluster defects by revealing changes in pore size distribution rsc.org. The formation of missing-cluster defects can be influenced by synthesis parameters and the use of modulators acs.org. For example, using formic acid as a modulator has been shown to promote the formation of missing cluster defects in correlated nanoregions acs.org. A modulator-free approach involving rigorous control of water has also been reported for generating missing-cluster defects scispace.com.

Node Vacancies and Their Chemical Environment

Node vacancies, synonymous with missing-cluster defects, result in the absence of the Zr₆O₄(OH)₄ cluster. This leaves behind a gap in the framework connectivity. The chemical environment around these vacancies is significantly altered compared to the pristine framework. While the term "node vacancies" might also implicitly refer to vacancies within the cluster itself (e.g., oxygen vacancies), the primary focus in the context of UiO-66 defects at this level of discussion is the absence of the entire cluster.

The absence of a cluster leads to dangling linkers and exposes the chemical species that were coordinating to the missing node. The remaining framework around the vacancy may undergo some structural relaxation. The chemical environment at the sites where the cluster was removed can include terminal groups from the severed linkers and potentially solvent molecules or other species present during synthesis or post-synthetic treatment.

Studies using techniques like X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) can provide information about the local coordination environment of zirconium atoms in defective UiO-66, showing a reduction in coordinated Zr-O number with increasing defect density researchgate.net. This indicates changes in the environment around the metal centers due to missing linkers or clusters.

Modulated Synthesis for Defect Induction and Control

Modulated synthesis is a widely used strategy to control the formation and concentration of defects in UiO-66(Zr) rsc.orgacs.org. This approach involves adding a competing ligand, known as a modulator, to the synthesis mixture nih.gov. Modulators compete with the main organic linker (BDC) for coordination sites on the metal cluster, influencing the nucleation and growth of the MOF crystals and thereby the defect density rsc.orgnih.gov.

Role of Monocarboxylic Acids as Modulators

Monocarboxylic acids are commonly employed as modulators in the synthesis of UiO-66(Zr) acs.orgrsc.orgnih.gov. These include formic acid, acetic acid, trifluoroacetic acid, and benzoic acid rsc.orgresearchgate.netnih.gov. Monocarboxylic acids can influence defect formation through two primary mechanisms: protonation of the linker or competitive coordination to the metal node nih.gov.

As coordination modulators, monocarboxylic acids compete with the dicarboxylate linker (BDC) for binding to the Zr₆ clusters rsc.orgnih.gov. This competition slows down the crystallization rate and can lead to larger crystal growth rsc.org. The conjugate base of the monocarboxylic acid can coordinate to the metal nodes, effectively replacing a portion of the BDC linkers and thus inducing missing-linker defects nih.gov. The monocarboxylate groups can coordinate to an open Zr⁴⁺ site in a unidentate mode, with a neighboring Zr⁴⁺ site terminated by a coordinating water molecule osti.gov.

The use of monocarboxylic acids as modulators can lead to the incorporation of their conjugate bases (e.g., formate from formic acid, acetate (B1210297) from acetic acid) at the defect sites, compensating for the charge imbalance caused by the missing BDC²⁻ linkers nih.govrsc.org. The extent of modulator incorporation and its effect on defect formation depend on factors such as the acidity (pKa) of the modulator and its concentration nih.govrsc.org.

Impact of Modulator Concentration on Defect Density

The concentration of the modulator in the synthesis mixture has a significant impact on the resulting defect density in UiO-66(Zr) repec.orgrsc.orgresearchgate.net. Generally, increasing the modulator concentration leads to a higher concentration of defects acs.orgmetu.edu.tr. This is because a higher concentration of the competing modulator ligand increases the likelihood of it coordinating to the metal cluster instead of the BDC linker.

Studies have shown a systematic increase in the concentration of missing cluster defects as increasing amounts of modulator are added to the synthesis mixture acs.org. Similarly, the number of missing linkers per Zr₆ cluster can be tuned by changing the modulator concentration repec.orgresearchgate.net. For example, the linker deficiency per secondary building unit in a functionalized UiO-66(Zr) was shown to range from 0.60 to 2.30 upon changing the modulator concentration researchgate.net.

The relationship between modulator concentration and defect density is not always linear and can be influenced by the specific modulator used and other synthesis conditions, such as temperature rsc.orgacs.org. However, the ability to tune defect density by controlling modulator concentration provides a powerful tool for engineering the properties of UiO-66(Zr) for specific applications acs.orgaub.edu.lb. Higher defect densities, often achieved with higher modulator concentrations, can lead to increased porosity and a greater number of accessible metal sites, which can enhance catalytic activity and adsorption capacity rsc.orgrsc.orgmdpi.com.

Table 1: Effect of Modulator and Concentration on UiO-66(Zr) Properties (Illustrative Data)

ModulatorModulator Concentration (Equivalents)Defect Type (Predominant)Linker Deficiencies per Cluster (Approx.)Surface Area (BET, m²/g) (Approx.)Reference
Formic AcidLowMissing ClusterNot specified, but leads to reo regionsIncreased acs.org
Formic AcidIncreasingMissing ClusterIncreasesSystematically increases acs.org
HClVariousMissing Linker/ClusterUp to 1.8 missing-linker per clusterUp to 0.54 cm³ g⁻¹ pore volume rsc.org
Acetic AcidVariousMissing Linker/ClusterTunableEnhanced adsorption capacity acs.orgaub.edu.lb
Trifluoroacetic AcidVariousMissing Linker/ClusterTunableEnhanced adsorption capacity acs.orgaub.edu.lb
Formic AcidIncreasingMissing LinkerUp to 2.3Enhanced catalytic activity repec.org
Modulator XIncreasingMissing Linker0.60 to 2.30Increased CO₂ adsorption researchgate.net

Post-Synthetic Defect Engineering (PSDE) Strategies

Post-synthetic defect engineering (PSDE) involves modifying the MOF structure after its initial synthesis to introduce or alter defects. This approach offers a pathway to tune the material's properties without redesigning the entire synthesis from scratch. While the provided search results primarily focus on in situ defect engineering during synthesis using modulators, PSDE is a recognized strategy for defect creation in MOFs. berkeley.eduacs.org PSDE can involve treating the as-synthesized MOF with various agents, such as acids or linkers, to selectively remove or exchange components of the framework, thereby generating defects. For instance, treating MOFs with strong acids can lead to the formation of additional acid sites. tum.de Another strategy involves incorporating thermolabile linkers during synthesis which are subsequently decomposed post-synthetically to create missing linker defects. rsc.orgresearchgate.net

Characterization and Quantification of Defects

Accurately characterizing and quantifying defects in UiO-66(Zr) is crucial for understanding their impact on material properties. Various techniques are employed for this purpose, although each has its limitations. acs.orgresearchgate.net

Thermogravimetric Analysis (TGA) for Linker Deficiency Estimation

Thermogravimetric Analysis (TGA) is a widely used technique to estimate the extent of linker deficiency in UiO-66(Zr). mdpi.comrsc.orgnih.gov By heating the MOF sample under controlled atmosphere and monitoring the weight loss as a function of temperature, information about the decomposition of organic linkers and residual solvents can be obtained. rsc.orgmdpi.com

For ideal, defect-free UiO-66(Zr), the theoretical molecular formula is Zr₆O₆(BDC)₆ (where BDC is 1,4-benzenedicarboxylate). nih.gov Upon heating, the organic linkers decompose, leaving behind a zirconium oxide residue (ZrO₂). By normalizing the final weight of ZrO₂ to 100%, the expected weight percentage of the MOF framework at a certain temperature (typically around 350 °C, before significant framework decomposition) can be calculated based on the ideal formula. nih.govmdpi.com A lower observed weight percentage at this temperature compared to the theoretical value indicates a deficiency in organic linkers. nih.gov

The number of linker deficiencies per Zr₆ cluster can be calculated using the normalized weight at a specific temperature (e.g., 350 °C) relative to the final ZrO₂ weight. mdpi.comnih.gov The formula for calculating linker deficiency (x) per Zr₆ formula unit, based on the normalized weight at 350 °C (w%(350 °C)), is given as:

x = 6 - (w%(350 °C) - 100) / (Molecular Weight of BDC / Molecular Weight of ZrO₂) nih.gov

This method assumes that the weight loss between the plateau and the final residue is solely due to the decomposition of the organic linker and any coordinated solvent molecules that are not removed at lower temperatures. nih.govmdpi.com However, the presence of missing-cluster defects can affect the accuracy of this calculation, as the assumption of a constant ZrO₂ residue might not hold true. researchgate.net

Table: Example TGA Data for UiO-66(Zr) Samples

SampleNormalized Weight at 350 °C (%)Linker Deficiencies per Zr₆ Unit
Ideal UiO-66~220.20
Defective UiO-66< 220.2> 0

Note: Specific values for defective samples would depend on the synthesis method and conditions.

Diffraction and Adsorption-Based Methods for Defect Identification

Adsorption-based methods, particularly gas adsorption isotherms (e.g., N₂ or Ar adsorption), are powerful tools for characterizing the porosity and pore size distribution of MOFs, which are significantly influenced by defects. acs.orgrsc.orgmdpi.comrsc.org Defect-free UiO-66 typically exhibits a Type I adsorption isotherm characteristic of microporous materials. mdpi.comjove.com The presence of missing linkers or clusters leads to increased pore volume and can introduce larger mesopores or macropores, which is reflected in the shape of the adsorption isotherm, often showing increased uptake at higher relative pressures and potentially hysteresis. rsc.orgmdpi.comjove.comacs.org Argon adsorption is sometimes preferred over nitrogen for better discrimination of textural properties in the microporosity region due to its smaller molecular size. researchgate.net

Other techniques used for defect characterization include:

Infrared (IR) Spectroscopy: Can identify the presence of capping species (e.g., formate or acetate ions) that compensate for missing linkers and can also probe acid sites. rsc.orgrsc.orgacs.org IR spectroscopy of adsorbed probe molecules like CO or acetonitrile (B52724) (CD₃CN) can help identify and quantify Lewis and Brønsted acid sites associated with defects. rsc.orgacs.orgacs.orgresearchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify defect loading and identify the nature of species at defect sites, particularly through dissolution of the MOF and analysis of the solution. researchgate.netuio.norsc.org Solid-state NMR can also provide information about the local environment around the metal centers and linkers.

Transmission Electron Microscopy (TEM): High-Resolution TEM (HRTEM) can visualize defect structures and their distribution within the MOF crystals. acs.org

X-ray Absorption Spectroscopy (XANES and EXAFS): Can provide information about the coordination environment of the metal centers, revealing changes associated with missing linkers or clusters. researchgate.net

Influence of Defects on Framework Properties and Reactivity

The introduction of defects in UiO-66(Zr) has a profound impact on its physical and chemical properties, significantly influencing its performance in various applications, particularly catalysis and adsorption. acs.orgacs.orgresearchgate.netmdpi.comhep.com.cncore.ac.uk

Enhanced Pore Volume and Surface Area due to Defects

Defects, especially missing linkers and missing clusters, disrupt the regular framework structure of UiO-66(Zr), leading to an increase in pore volume and surface area compared to defect-free material. acs.orgrsc.orgnih.govrsc.orgnih.gov The removal of linkers or clusters creates larger voids and channels within the MOF structure, enhancing accessibility for guest molecules. mdpi.comacs.org

Studies have shown a clear relationship between the degree of defectivity and the increase in surface area and pore volume. For example, increasing the concentration of modulators used during synthesis, which promotes defect formation, generally leads to higher BET surface areas and total pore volumes. metu.edu.trrsc.orgresearchgate.net A defective UiO-66 framework can exhibit a BET surface area ranging from 1000 to 1800 m²/g and a pore volume from 0.40 to 0.90 cm³/g, depending on the extent of defect engineering. jove.com In some cases, defective UiO-66 has shown a significant increase in pore volume (e.g., ~150% increase compared to theoretical defect-free UiO-66) and increased surface area (e.g., from 1179 m²/g for parent UiO-66 to 1808 m²/g for a defective sample). acs.org

This enhanced porosity is beneficial for applications requiring high guest molecule uptake, such as gas storage and adsorption, as well as for catalysis by facilitating the diffusion of reactants and products. metu.edu.trsciopen.commdpi.comrsc.org

Generation of Lewis and Brønsted Acid Sites

One of the most significant consequences of defect formation in UiO-66(Zr) is the generation of catalytically active Lewis and Brønsted acid sites. metu.edu.trresearchgate.netrsc.orgresearchgate.netcore.ac.uk Missing linkers expose coordinatively unsaturated zirconium (Zr⁴⁺) centers within the metal oxide clusters. rsc.orgacs.orgcsic.es These exposed metal sites can act as Lewis acid sites, capable of accepting electron pairs from guest molecules. researchgate.netrsc.orgacs.orgcsic.es

Brønsted acid sites, on the other hand, are often associated with the presence of hydroxyl groups or coordinated water molecules at or near the defect sites. rsc.orgacs.orgcsic.es In hydrated defective UiO-66, coordinated water molecules can become strongly polarized by the adjacent Zr⁴⁺ sites, increasing their acidity and generating Brønsted acid sites. acs.orgcsic.es Upon dehydration, these coordinated water molecules are removed, and the Lewis acidity of the exposed Zr⁴⁺ sites becomes more prominent. acs.orgcsic.es

The ratio and strength of Lewis and Brønsted acid sites in UiO-66(Zr) can be tuned by controlling the type and concentration of defects, often through the choice of synthesis modulator and post-synthetic treatments. acs.orgacs.orgnih.gov For example, increasing the number of defects generally leads to an increase in the amount of Lewis acid sites. acs.org The tunable acidity makes defective UiO-66(Zr) a versatile heterogeneous catalyst for various acid-catalyzed reactions. acs.orgresearchgate.netrsc.orgcsic.es

The presence and nature of these acid sites can be characterized using techniques like IR spectroscopy with probe molecules such as CD₃CN or CO, which adsorb onto Lewis and Brønsted acid sites, producing characteristic vibrational bands. rsc.orgacs.orgacs.orgresearchgate.net

Table: Acid Site Characterization using CD₃CN Adsorption

Acid Site TypeCharacteristic IR Band (ν(CN)) [cm⁻¹]
Lewis Acid Sites~2299, ~2304
Brønsted Acid Sites~2272, ~2278
Physisorbed CD₃CN~2260, ~2261

Data compiled from references rsc.org and acs.org.

Impact on Adsorption and Catalytic Performance

The presence and nature of structural defects in UiO-66(Zr) significantly influence its performance in both adsorption and catalysis. Defect engineering, through controlled synthesis parameters, allows for the tuning of these properties, leading to enhanced performance in various applications.

Defects, such as missing linkers and missing clusters, introduce coordinatively unsaturated zirconium sites within the framework's secondary building units (SBUs) acs.orgugent.beresearchgate.netrsc.org. These open metal sites act as Lewis acid sites, which can serve as primary adsorption sites for various molecules and active centers for catalytic transformations ugent.beresearchgate.netrsc.orgcsic.esresearchgate.netmetu.edu.tr. Additionally, defect sites can be capped by terminal species like -OH groups or water molecules, which may exhibit Brønsted acidity, further contributing to catalytic activity rsc.orgcsic.esresearchgate.net.

The introduction of defects also alters the textural properties of UiO-66(Zr), including increasing porosity, surface area, and pore volume, particularly at moderate defect densities metu.edu.tracs.orgmdpi.comresearchgate.netbucea.edu.cnmdpi.com. This enhanced porosity improves the accessibility of internal active sites and facilitates the diffusion of guest molecules within the MOF structure, which is crucial for both adsorption and catalytic reaction rates acs.orgugent.beacs.orgnih.govacs.org.

Impact on Adsorption:

Defect engineering has been shown to substantially improve the adsorption capacity of UiO-66(Zr) for a wide range of substances, including gases, pollutants, and organic molecules. The increased number of active metal sites and the modified pore environment contribute to stronger interactions between the adsorbent and the guest molecules metu.edu.tracs.org.

For instance, defective UiO-66(Zr) exhibits significantly higher adsorption capacities for pharmaceutical pollutants compared to its pristine counterpart. One study reported a maximum adsorption capacity of 321 mg/g for defective UiO-66 towards diclofenac (B195802) sodium, which is substantially higher than the 54.5 mg/g observed for perfective UiO-66 researchgate.net. The extent of defects influences not only the capacity but also the adsorption equilibrium time and selectivity researchgate.net. Slightly defected UiO-66 can exhibit faster adsorption equilibrium due to more open frameworks, while a higher degree of structural damage might prolong equilibrium time due to diffusion interference researchgate.net.

In the case of phosphate (B84403) removal from water, defect-rich hierarchical porous UiO-66(Zr) synthesized using octanoic acid as a modulator demonstrated an adsorption capacity of 186.6 mg P/g, which is 4.8 times higher than pristine UiO-66(Zr) (37.7 mg P/g) bucea.edu.cnnih.gov. Density functional theory (DFT) calculations suggest that defects provide additional sorption sites and reduce the sorption energy with phosphate nih.gov.

Defects also play a critical role in gas adsorption. Studies on UiO-66(Zr)-(OH)₂ have shown that a moderate linker deficiency can lead to a maximum CO₂ uptake of approximately 6.23 mmol g⁻¹ at 25 °C and 100 kPa, along with a high CO₂/N₂ selectivity researchgate.net. For iodine adsorption, defective UiO-66 (UiO-66-FA) showed an increased uptake of 2.25 g g⁻¹ compared to 1.17 g g⁻¹ for non-defective UiO-66, attributed to missing cluster defects and increased porosity mdpi.com.

Here is a table summarizing some reported adsorption capacities for defective and pristine UiO-66(Zr):

AdsorbateMaterial TypeAdsorption Capacity (mg/g or mmol/g)Reference
Diclofenac SodiumDefective UiO-66321 mg/g researchgate.net
Diclofenac SodiumPerfective UiO-6654.5 mg/g researchgate.net
Phosphate (as P)Defect-rich HP-UiO-66(Zr)-OA186.6 mg P/g bucea.edu.cnnih.gov
Phosphate (as P)Pristine UiO-66(Zr)37.7 mg P/g bucea.edu.cn
CO₂ (25 °C, 100 kPa)Defective UiO-66(Zr)-(OH)₂~6.23 mmol/g researchgate.net
Iodine (I₂)Defective UiO-66-FA2.25 g/g mdpi.com
Iodine (I₂)Non-defective UiO-661.17 g/g mdpi.com

Impact on Catalytic Performance:

Defects are critical for the catalytic activity of UiO-66(Zr). In its defect-free form, UiO-66 often exhibits limited catalytic activity because its metal clusters are fully coordinated, lacking accessible open metal sites to activate reactants acs.org. The introduction of defects creates these essential open metal sites, which function as active catalytic centers acs.orgugent.beresearchgate.net.

Defect engineering in UiO-66(Zr) has been successfully applied to enhance its performance in various catalytic reactions. For example, in the aldol (B89426) condensation of furfural (B47365) and methyl-isobutyl ketone (MIBK), controlled generation of structural defects using acid modulators significantly improved catalytic activity rsc.org. Studies on the aldol condensation of acetone (B3395972) and 4-nitrobenzaldehyde (B150856) over defective UiO-66(Zr) showed that an increased number of defects, up to a certain point, enhanced acidity, increased internal surface area, and improved accessibility of coordinatively unsaturated Zr-sites, leading to higher activity and selectivity towards the aldol adduct ugent.be. A catalyst with approximately 3 missing linkers out of 12 showed the highest activity with a turnover frequency (TOF) of 8.03 × 10⁻³ s⁻¹, roughly double that of a catalyst with 1.4 defects ugent.be.

In oxidative desulfurization (ODS), encapsulating polyoxometalate (POM) within defective UiO-66(Zr) significantly boosted catalytic activity. The sulfur oxidation efficiency increased with increasing defect concentration in the UiO-66(Zr) host nih.gov. The most defective host material achieved 100% removal of 1000 ppm sulfur within 25 minutes at room temperature, with a TOF of 620.0 h⁻¹ at 30 °C, surpassing many reported MOF-based ODS catalysts nih.gov. DFT calculations indicated that defect sites capped with OH/OH₂ groups on the open Zr sites facilitated the decomposition of H₂O₂ and the formation of active peroxo intermediates nih.gov.

Defective UiO-66(Zr) materials have also been explored as catalysts for the esterification of oleic acid to produce biodiesel. Defective UiO-66(Zr)-NH₂ showed a high biodiesel yield (97%) and selectivity (100%) at 60 °C within 4 hours, outperforming UiO-66(Zr) prepared by conventional methods (40% yield) researchgate.net.

The type of defect and the synthesis method used for defect engineering play crucial roles in determining the catalytic outcome csic.esrsc.orgmdpi.com. Modulators with different pKa values can influence the type of defects generated rsc.org. The ability of UiO-66(Zr) to tolerate a high density of defects while maintaining its structural integrity makes it a suitable platform for defect engineering in heterogeneous catalysis ugent.bersc.orgsciopen.com.

Here is a table summarizing some reported catalytic performances of defective UiO-66(Zr):

ReactionCatalyst TypeKey Performance MetricValueReference
Aldol condensation (Acetone + 4-nitrobenzaldehyde)Defective UiO-66(Zr) (~3 missing linkers)Turnover Frequency (TOF)8.03 × 10⁻³ s⁻¹ ugent.be
Aldol condensation (Acetone + 4-nitrobenzaldehyde)Defective UiO-66(Zr) (~1.4 defects)Turnover Frequency (TOF)4.41 × 10⁻³ s⁻¹ ugent.be
Oxidative Desulfurization (ODS)Defective POM/UiO-66(Zr) host-guest catalystSulfur oxidation efficiency (increasing defect)0.34 to 10.43 mmol g⁻¹ h⁻¹ nih.gov
Oxidative Desulfurization (ODS)Highly defective POM/UiO-66(Zr)Turnover Frequency (TOF) (at 30 °C)620.0 h⁻¹ nih.gov
Esterification of Oleic AcidDefective UiO-66(Zr)-NH₂Biodiesel Yield97% (at 60 °C, 4h) researchgate.net
Esterification of Oleic AcidConventional UiO-66(Zr)Biodiesel Yield40% researchgate.net

The strategic introduction and control of defects in UiO-66(Zr) offer a powerful approach to tailor its adsorption and catalytic properties, opening up possibilities for designing highly efficient materials for various environmental and industrial applications.

Post Synthetic Modification Strategies for Enhanced Functionality of Uio 66 Zr

Ligand Functionalization and Exchange

Ligand functionalization and exchange are key PSM strategies for modifying the internal pore environment and properties of UiO-66(Zr). These methods involve either the direct incorporation of functionalized linkers during synthesis or the exchange of existing linkers in the as-synthesized MOF with functionalized analogues researchgate.net.

Introduction of Polar Functional Groups

Introducing polar functional groups onto the organic linkers of UiO-66 can significantly influence its interactions with guest molecules, thereby enhancing performance in applications such as gas adsorption and separation researchgate.netacs.org. Functional groups such as -NH₂, -Br, -NO₂, -(CF₃)₂, -SO₃H, and -CO₂H have been incorporated, leading to improved CO₂ adsorption selectivity and capacity researchgate.netacs.org. For instance, UiO-66-NH₂ has shown enhanced CO₂ adsorption capacity and selectivity over N₂ compared to pristine UiO-66 acs.org. The presence of electron-pair-donor groups like C=N, NH, and OH in functionalized UiO-66 can facilitate bonding with metal cations, forming metal complexes within the framework researchgate.net.

Post-Synthetic Ligand Exchange (PSE)

Post-synthetic ligand exchange (PSE) is a method where the original linkers in the UiO-66 framework are exchanged with different functionalized linkers from a solution nih.govchemrxiv.org. This solid-liquid equilibrium process allows for the introduction of new chemical tags and functionalities that may be difficult to incorporate during the initial synthesis nih.gov. PSE can occur even in robust MOFs like UiO-66 and is a useful technique for preparing novel materials acs.org. Studies have shown that linker exchange can happen between a solid MOF and a solution of a terephthalic acid analogue in a polar solvent chemrxiv.orgchemrxiv.org. PSE has been demonstrated using various terephthalic acid analogues, including those containing heterocyclic triazole and tetrazole groups nih.gov. The extent and outcome of PSE can be influenced by factors such as the presence of defects in the starting MOF material chemrxiv.orgchemrxiv.org. Defective UiO-66 can undergo preferential exchange of monocarboxylic species grafted at defective sites chemrxiv.org.

Research findings on PSE in UiO-66 highlight the influence of solvent and temperature on the exchange kinetics. For example, the exchange of structural linkers occurs faster in methanol (B129727) compared to other reported conditions ugent.be. PSE has also been used to introduce amino functionalities at missing-cluster defective sites in formic acid modulated UiO-66, leading to improved CO₂ uptake and CO₂/N₂ selectivity chemrxiv.org.

Metalation and Metal Doping of UiO-66(Zr) Nodes

Modification of the metal nodes in UiO-66(Zr) through metalation or doping is another strategy to tune its properties, particularly for catalytic applications acs.orgnih.gov. This can involve incorporating additional metal species onto the existing Zr-oxo clusters or substituting Zr ions with other metal ions acs.orgnih.gov.

The Zr₆ nodes in UiO-66 offer sites for further functionalization. Studies have explored the incorporation of transition metals like Fe³⁺ onto the Zr-oxo clusters of UiO-66, creating catalytic active centers and influencing the material's light absorbance properties acs.orgnih.gov. Metal doping, such as with manganese (Mn), has been shown to affect the pore structure and introduce Lewis acid sites, potentially enhancing catalytic performance mdpi.com. Al-doped UiO-66 materials have also been synthesized, showing enhanced adsorption performance for organic dyes mdpi.com.

The incorporation of metal species can be achieved through various methods, including deprotonation-assisted metalation strategies acs.orgnih.gov. The resulting metal-doped UiO-66 materials have been investigated for applications such as photocatalytic oxidation and selective catalytic reduction acs.orgnih.govmdpi.com.

Grafting and Impregnation Techniques (e.g., Amine Grafting, Polymer Impregnation)

Grafting and impregnation techniques involve attaching functional molecules or polymers to the surface or within the pores of UiO-66. These methods can impart new functionalities or enhance existing properties, such as adsorption capacity or hydrophobicity researchgate.netacs.orgrsc.orgrsc.org.

Amine grafting is a common technique used to introduce amine groups into the MOF structure, which can enhance CO₂ adsorption performance researchgate.netacs.org. For instance, polyethyleneimine (PEI) has been used to modify UiO-66-NH₂ through impregnation or grafting, leading to improved CO₂ capture researchgate.netacs.orgnih.gov. PEI-modified UiO-66-NH₂ adsorbents have shown reduced specific surface area but improved CO₂/N₂ adsorption selectivity and capacity researchgate.net.

Polymer impregnation involves incorporating polymers into the pores of UiO-66, which can lead to the formation of composite materials with combined properties rsc.orgnih.gov. A post-synthetic polymerization strategy has been used to create stable MOF composites by coating MOFs like UiO-66 with thin layers of polydopamine, followed by grafting of hydrophobic molecules rsc.org. This can improve the MOF's stability in challenging environments rsc.org. Grafting polymers like polydimethylsiloxane (B3030410) (PDMS) onto the surface of UiO-66 has also been explored to create porous liquids nih.gov.

Impregnation techniques have also been used to deposit nanoparticles, such as silver nanoparticles, onto the surface of functionalized UiO-66 for sensing applications rsc.org.

Formation of Composite Materials and Hybrid Systems

UiO-66(Zr) can be integrated into composite materials and hybrid systems to leverage its properties in conjunction with other functional components chemrxiv.orgacs.orgmdpi.comnih.gov. This approach allows for the creation of materials with synergistic properties for various applications.

UiO-66 has been combined with polymers to form hybrid composite fibers for applications like gas separation acs.org. For example, hybrid fibers made from UiO-66(Zr) and cellulose (B213188) acetate (B1210297) (CA) polymer have shown high capacities and selectivities for mercaptan removal from natural gas acs.org.

Composite materials involving UiO-66 and polyaniline (PANI) have been synthesized, resulting in tunable semiconducting materials nih.govnih.gov. These composites, prepared by oxidative polymerization of aniline (B41778) in the presence of UiO-66 or UiO-66-NH₂, have been explored for applications such as sensors and adsorbents nih.gov.

UiO-66 has also been used in the formation of novel composite materials like UiO-66@HNT (halloysite nanotubes) for enhanced gas separation mdpi.com. These composites, synthesized via solvothermal methods, have shown good compatibility with polymer matrices like Pebax for mixed matrix membranes mdpi.com.

Furthermore, UiO-66 has been incorporated into core-shell hybrid adsorbents with activated carbon spheres for applications in the detoxification of nerve agents rsc.org. These UiO-66@AC composites exhibit synergistic behavior, combining the catalytic degradation ability of UiO-66 with the adsorption properties of activated carbon rsc.org.

Computational and Theoretical Investigations of Uio 66 Zr

Density Functional Theory (DFT) Calculations

DFT calculations are widely employed to investigate the electronic structure, geometric parameters, and interaction mechanisms within UiO-66(Zr). mdpi.comrsc.orgacs.orgresearchgate.netmdpi.com These calculations can be performed using either periodic models, which describe the crystalline structure, or finite-size cluster models, which focus on local environments like active sites. acs.org

Electronic Properties and Structural Parameters

DFT calculations provide valuable information about the electronic properties and structural parameters of UiO-66(Zr). Studies have explored the crystal structure, phase stability, bulk modulus, and electronic structure using DFT. rsc.orgresearchgate.net For instance, the bulk modulus of UiO-66 has been calculated to be 36.6 GPa. rsc.org The electronic structure properties, including the highest occupied crystal orbital (HOCO) to lowest unoccupied crystal orbital (LUCO) gaps, have been investigated, with values ranging from 2.9 to 4.1 eV for UiO-66 and its analogues. rsc.org DFT can also be used to analyze structural parameters and their changes upon guest molecule adsorption. researchgate.netmdpi.com

Molecular Orbital Analysis and Electrostatic Potential

Molecular orbital analysis, including the examination of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO), and the calculation of electrostatic potential are facilitated by DFT. researchgate.netmdpi.comnih.gov These analyses help in understanding the electronic distribution and reactivity of UiO-66(Zr). For example, molecular orbital analysis has been used to study the interaction between UiO-66 and ionic liquids, showing how the size of the alkyl chain can influence the reactivity of the hybrid material. researchgate.net Electrostatic potential analysis can describe the interaction between UiO-66 and molecules like CO₂, which, despite being non-polar, has a quadrupole moment that interacts with the MOF's electrostatic potential. rsc.org

Adsorbate Binding Site Determination

DFT calculations are effective in identifying the preferred binding sites for various adsorbates within the pores of UiO-66(Zr). escholarship.orgescholarship.orgresearchgate.netosti.govrsc.org By probing interactions, DFT helps reveal where molecules preferentially adsorb. For instance, studies combining NMR spectroscopy and DFT have shown that cyclohexane (B81311) tends to adsorb in the tetrahedral pores, while acetone (B3395972) and methanol (B129727) adsorb at the Zr-OH moieties on the metal-oxyhydroxy clusters. escholarship.orgescholarship.orgosti.gov DFT has also been used to investigate the adsorption positions and binding energies of molecules like CO₂, acetone, and methanol, indicating that these molecules can adsorb at the μ₃-OH groups bridging three Zr atoms in the unit cell. rsc.org Furthermore, theoretical findings suggest that fosfomycin (B1673569) strongly interacts with the metal center in defected UiO-66 through its oxygen atom in the phosphite (B83602) group. rsc.org

Here is a table summarizing some adsorbate binding sites determined by DFT:

AdsorbatePreferred Binding Site in UiO-66(Zr)Reference
CyclohexaneTetrahedral pores escholarship.orgescholarship.orgosti.gov
AcetoneZr-OH moieties on metal clusters escholarship.orgescholarship.orgosti.gov
MethanolZr-OH moieties on metal clusters escholarship.orgescholarship.orgosti.gov
CO₂μ₃-OH groups bridging Zr atoms rsc.org
FosfomycinMetal center in defected UiO-66 rsc.org

Catalytic Reaction Mechanism Elucidation

DFT is a powerful tool for understanding the mechanisms of catalytic reactions occurring within or on UiO-66(Zr). acs.orgnih.govresearchgate.netresearchgate.net It allows researchers to investigate reaction pathways, transition states, and activation energies. For example, DFT has been used to study the conversion of methyl levulinate to γ-valerolactone catalyzed by UiO-66, evaluating different computational models and DFT methods. acs.org In the Pechmann condensation reaction catalyzed by UiO-66-SO₃H, DFT calculations using the ONIOM approach helped propose a three-step mechanism involving trans-esterification, intramolecular hydroxyalkylation, and dehydration. nih.gov DFT has also been applied to understand the oxidative desulfurization of dibenzothiophene (B1670422) catalyzed by UiO-66, suggesting that active sites, potentially created by defects or the introduction of other metal centers, play a role. researchgate.net The amphoteric nature of defective UiO-66 in acid-base pair catalysis, such as the Oppenauer oxidation of primary alcohols, has also been theoretically investigated using periodic DFT calculations, highlighting the importance of cooperative acid and basic centers. researchgate.net

Kinetic Monte Carlo (KMC) Simulations for Reaction Rates

Here is a table summarizing a reaction rate comparison from a DFT/KMC study:

Catalyst ModelDFT FunctionalReaction Rate (Arbitrary Units)Reference
ClusterM06-L(Relative Rate) acs.org
ClusterPBE0-D3(Relative Rate) acs.org
ClusterM06(Relative Rate) acs.org
PeriodicPBE(Significantly Overestimated) acs.org

Note: Specific numerical rate data was not consistently available across snippets for a direct quantitative comparison in a simple table format, but the qualitative finding regarding PBE overestimation is noted. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Properties

Molecular Dynamics (MD) simulations are widely employed to investigate the dynamic behavior and transport properties of guest molecules within the UiO-66(Zr) framework. These simulations provide insights into diffusion mechanisms and the influence of framework flexibility.

Studies using MD simulations have explored the diffusion of various molecules, including hydrocarbons and water, within UiO-66(Zr). For instance, MD simulations have been used to understand the separation of xylene isomers in UiO-66(Zr). These simulations, performed on both rigid and flexible framework models, revealed that while equilibrium selectivity could be predicted with a rigid framework, the diffusion of xylene molecules between cages was only observed when framework flexibility was considered. acs.org The movement of molecules from one cage to another requires passing through small windows (approximately 4–5 Å in diameter) connecting the larger octahedral cavities and smaller tetrahedral pores. acs.org

MD simulations have also investigated the self-diffusivity of short-chain linear alkanes in UiO-66(Zr). wordpress.com These studies, combining experimental quasi-elastic neutron scattering (QENS) measurements with MD simulations, showed a non-monotonic dependence of self-diffusivity on alkane loading. wordpress.com The simulations highlighted the importance of considering framework flexibility to accurately capture intercage motion. wordpress.com The diffusion mechanism involves a combination of intracage motions and jump sequences between the tetrahedral and octahedral cages. wordpress.com

Furthermore, MD simulations have been used to study ion transport in UiO-66 channels, examining the mobility of ions like Cl⁻ and F⁻ in the presence of water. researchgate.net These simulations provide a microscopic view of how ions move through the MOF's porous structure and interact with the framework and confined water molecules. researchgate.net First-principle molecular dynamics simulations have also indicated that protic solvents like water or methanol can induce dynamic structural rearrangements in UiO-66, potentially leading to defect formation. rsc.org

Ab Initio Calculations for Adsorption Properties and Energetics

Ab initio calculations, primarily based on Density Functional Theory (DFT), are powerful tools for determining the adsorption properties and energetics of guest molecules interacting with the UiO-66(Zr) framework. These calculations provide fundamental insights into the nature and strength of host-guest interactions.

DFT calculations are frequently used to compute single-molecule adsorption energies in UiO-66(Zr). nih.gov These calculated energies can be used to validate and benchmark force fields used in larger-scale simulations like GCMC and MD. nih.gov Different DFT functionals and dispersion corrections are employed to accurately describe the van der Waals interactions that are crucial for adsorption in MOFs. nih.gov

Ab initio calculations have been correlated with experimental data, such as calorimetry, to understand adsorption mechanisms. rsc.orgrsc.org For example, combined ab initio calculations and calorimetry studies on the adsorption of C₂ hydrocarbons (acetylene, ethylene (B1197577), and ethane) in UiO-66(Zr) with linker defects provided detailed insights into the binding affinities at different adsorption sites, including defect sites. rsc.orgrsc.org These studies showed that acetylene (B1199291) exhibits a significantly higher binding energy compared to ethylene and ethane. rsc.orgrsc.org

DFT calculations have also been used to characterize the structural, vibrational, and electronic properties of UiO-66 in different forms, such as hydroxylated and dehydroxylated states. acs.org These calculations, combined with experimental techniques like XRPD, EXAFS, IR, and UV-vis spectroscopies, help to fully understand the complex nature of the material. acs.org

Topological Analysis of Frameworks and Defects

Topological analysis is essential for understanding the underlying structure of UiO-66(Zr) and how deviations from the ideal structure, such as defects, influence its properties. UiO-66(Zr) ideally possesses an fcu topology, characterized by 12-connected Zr₆O₄(OH)₄ clusters linked by terephthalate (B1205515) ligands. rsc.orgethz.ch

However, synthesis procedures often result in defective structures, commonly featuring "missing linker defects" where some of the organic linkers are absent. rsc.orgethz.ch This reduces the coordination number of the zirconium clusters, typically to 11, indicating on average one missing linker per unit cell. rsc.org The presence of these defects can increase porosity and surface area, enhancing adsorption behavior and catalytic properties. rsc.org

Another type of defect observed in UiO-66 is "missing cluster defects," which can lead to frameworks with different topologies, such as the reo topology. ethz.chmdpi.comresearchgate.net These missing cluster defects can significantly influence the stability of the framework. ethz.ch The amount and type of defects can be tuned by controlling synthesis parameters. ethz.chmdpi.com

Framework Integrity and Stability Mechanisms of Uio 66 Zr

Thermal Stability Mechanisms

UiO-66(Zr) exhibits high thermal stability, with the crystalline framework typically collapsing at temperatures above 500 °C in inert, oxidative, and reductive environments. researchgate.netresearchgate.netmdpi.com The thermal decomposition often occurs in stages. An initial weight loss below 100 °C is usually attributed to the desorption of physisorbed water. researchgate.net A second weight loss stage, typically between 100 °C and 500 °C, is related to the removal of residual synthesis solvent, such as dimethylformamide (DMF), and the dehydroxylation of the zirconium oxo-clusters. researchgate.net The third stage, occurring at higher temperatures (around 500 °C and above), corresponds to the decomposition of the organic linker molecules and the collapse of the MOF framework, eventually leading to the formation of ZrO₂ residue. researchgate.netrsc.org The strong Zr-O bonds are a key factor in its high thermal decomposition temperature. researchgate.netrsc.org

Chemical Stability Mechanisms

UiO-66(Zr) demonstrates robust chemical stability in various environments, including resistance to moisture, organic solvents, and acidic conditions. researchgate.netrsc.orgresearchgate.netresearchgate.netnih.gov This stability stems from the strong coordination between the Zr(IV) nodes and the carboxylate linkers. acs.orgresearchgate.netresearchgate.netmdpi.com

Acidic Stability (e.g., Strong Acids, Modulators)

UiO-66(Zr) is known for its stability in acidic environments, including in the presence of strong mineral acids like HCl and nitric acid. acs.orgresearchgate.net However, the degree of stability can be influenced by the type and concentration of the acid, as well as the presence of defects in the MOF structure. acs.orgrsc.org Modulators, often carboxylic acids, are used during synthesis and can affect the resulting structure and defect concentration, which in turn influences acidic stability. acs.orgmdpi.comrsc.org While some organic acids like acetic and formic acids can lead to the disassembly of the framework into soluble hexamer nodes and precipitated linkers at high concentrations (2-10 M), UiO-66(Zr) generally maintains its crystallinity in acidic solutions. acs.org The stability in acidic conditions is attributed to the strong Zr-carboxylate bonds. researchgate.net

Basic Stability and Nucleophilic Attack Susceptibility

Despite its stability in acidic conditions, UiO-66(Zr) is susceptible to degradation in basic solutions due to nucleophilic attack by hydroxide (B78521) ions (OH⁻) on the Zr-carboxylate coordination bonds. mdpi.comresearchgate.netnih.govdntb.gov.ua This attack leads to the dissolution of the MOF framework. mdpi.com The instability in basic conditions is a significant challenge, particularly for applications in organic synthesis where bases are frequently used. mdpi.comnih.gov The strength and concentration of the base directly correlate with the degree of MOF destruction. mdpi.com Studies have shown that UiO-66(Zr) is commonly reported to be unstable under basic conditions, with a limitation level around pH 12. mdpi.comnih.gov Strong bases, both inorganic (e.g., K₂CO₃) and organic (e.g., BnNH₂), can cause significant increases in the Zr ratio in solution due to ligand dissolution, as observed through techniques like ICP-OES analysis. nih.gov

Hydrolytic Stability and Water Resistance

UiO-66(Zr) exhibits exceptional water stability, a key advantage for applications involving humid environments. rsc.orgmdpi.comnih.gov This high hydrolytic stability is attributed to the robustness of the Zr-O bond and a unique structural geometry that minimizes water inclusion and reduces hydrolysis reactions. rsc.org The strong Zr-carboxylate connectivity makes hydrolysis an energetically disfavored process. rsc.org While the framework is generally resistant to hydrolysis, the bridging hydroxo ligands on the Zr₆-oxo node can act as primary interaction sites for guest water molecules, potentially influencing properties. rsc.org Even in the presence of water, UiO-66(Zr) has been shown to maintain its crystallinity. researchgate.netresearchgate.net However, in some cases, particularly with defective structures or larger-pored UiO analogs, capillary forces during water removal can potentially lead to channel collapse, although this is distinct from hydrolysis. rsc.org

Advanced Applications of Uio 66 Zr in Research

Gas Adsorption and Separation Research

UiO-66(Zr) has been extensively investigated as a promising adsorbent for various gases due to its high surface area, tunable pore structure, and exceptional stability. Research in this area focuses on understanding the fundamental mechanisms of gas sorption, enhancing its performance through strategic modifications, and evaluating its efficacy in separating industrially relevant gas mixtures.

The adsorption of different gas molecules onto the UiO-66(Zr) framework is governed by a combination of physical and chemical interactions, which are highly dependent on the specific gas and the adsorbent's structural features.

Carbon Dioxide (CO2): The capture of CO2 in UiO-66(Zr) involves multiple interaction sites. In-situ infrared spectroscopy and density functional theory calculations have identified two primary binding motifs for CO2. One significant interaction is the hydrogen bonding between CO2 molecules and the hydroxyl groups (μ3-OH) located on the zirconium-based nodes of the framework. A second mode of interaction involves weaker dispersive forces with the organic linkers. The adsorption enthalpies for these interactions have been determined, with the hydrogen-bonded complex showing a stronger interaction (−38.0 ± 1.5 kJ/mol) compared to the dispersion-stabilized one (−30.2 ± 1.3 kJ/mol). The primary mechanism is considered to be physical adsorption, as evidenced by the increase in adsorption capacity with decreasing temperature. At a molecular level, the protonic hydrogen atom of the μ3-OH group interacts strongly with the negatively charged oxygen atom of the CO2 molecule, which is the primary reason for the strong binding at this site.

Hydrogen (H2): UiO-66(Zr) demonstrates significant potential for hydrogen storage. The material exhibits a notable hydrogen uptake that can reach up to 3.35 wt% at 77 K and 1.8 MPa. Grand Canonical Monte Carlo (GCMC) simulations have been employed to provide a theoretical basis for the experimental H2 adsorption results. Studies on compacted, densified pellets of UiO-66 have shown a total H2 uptake of 5.1 wt% at 100 bar and 77 K, indicating that physical processing can enhance volumetric storage capacity without compromising the material's intrinsic gravimetric uptake.

Hydrocarbons: The adsorption of hydrocarbons in UiO-66(Zr) is strongly influenced by molecular size, shape, and the framework's pore structure, which consists of octahedral and tetrahedral cages. Research has shown preferential adsorption of bulky, branched, and cyclic alkanes over their linear counterparts. This selectivity is largely driven by entropic effects and the "perfect fit" of certain molecules within the smaller pores of the framework, which creates an optimal balance between energetic interactions and the molecule's loss of freedom upon adsorption. The confinement within the tetrahedral cages is so pronounced that it allows for the stereoselective separation of molecules like disubstituted cycloalkanes. Molecular simulations have confirmed that CO2 preferentially occupies the tetrahedral cages, while methane (B114726) is predominantly found in the larger octahedral cages.

Enhancement of Adsorption Capacity and Selectivity via Modification

The performance of pristine UiO-66(Zr) can be significantly improved through several modification strategies, including ligand functionalization, defect engineering, and the formation of composites. These modifications aim to introduce specific functionalities, alter pore environments, and create synergistic effects to boost both gas uptake and separation selectivity.

Ligand Functionalization: Introducing polar functional groups onto the organic linkers is a widely explored method to enhance CO2 capture. For instance, amino-functionalized UiO-66-NH2 consistently shows a higher CO2 adsorption capacity compared to the parent UiO-66. The small, polar -NH2 group enhances interactions with acidic CO2 molecules, leading to CO2 uptake as high as 3.35 mmol/g. This modification adds chemical adsorption sites to the existing physical adsorption mechanism, significantly boosting CO2 uptake while decreasing N2 adsorption, thereby improving CO2/N2 selectivity. Other functional groups like -NO2 and -OH have also been shown to increase CO2 affinity due to their polarity. Bifunctionalized frameworks, such as UiO-66-NO2-NH2, have demonstrated even greater CO2 adsorption capacities and a CO2/N2 selectivity factor of 65.

Defect Engineering: Intentionally creating defects, such as missing linkers or clusters, within the UiO-66(Zr) structure can generate additional adsorption sites and enhance gas uptake. These defects can act as preferential binding sites for CO2. A strategy known as post-synthetic defect exchange (PSDE) allows for the introduction of functional groups, like amino functionalities, specifically at these missing-cluster defective sites. This approach has been shown to improve both CO2 uptake and CO2/N2 selectivity by reducing the effective pore size and introducing nitrogen atoms that increase polarity.

Composite Materials: Combining UiO-66(Zr) with other materials to form composites is another effective strategy. For example, incorporating graphene oxide (GO) to create a UiO-66-NH2/GO composite results in a material with optimized CO2 adsorption (6.41 mmol/g at 273 K) and a high CO2/N2 selectivity of 28.45. The GO component helps to increase the meso- and micropore volumes, facilitating CO2 transport and retention. Similarly, postsynthetic modification with polymers like polyethyleneimine (PEI) onto UiO-66-NH2 can significantly increase CO2 adsorption capacity (from 2.7 to 3.2 mmol/g) and CO2/N2 selectivity (from 25 to 48). Mixed-matrix membranes (MMMs) incorporating functionalized UiO-66 nanoparticles into a polymer matrix also show enhanced CO2 permeability and selectivity.

The following table summarizes the CO2 adsorption capacities of various modified UiO-66(Zr) materials.

MaterialModification TypeCO2 Adsorption Capacity (mmol/g)ConditionsReference
UiO-66Pristine1.30Not specified
UiO-66-NH2Ligand Functionalization (-NH2)3.35Not specified
UiO-66-NH2Ligand Functionalization (-NH2)3.93273 K, <1.0 bar
UiO-66-NH2/GOComposite (Graphene Oxide)6.41273 K
PEIC@UiO-66-NH2Polymer Modification (PEI)3.2625°C, 1 atm
GMA-UiO-66-NH2Polymer Modification (GMA)4.3Not specified

Adsorption Isotherm, Kinetics, and Thermodynamics Studies

Understanding the equilibrium, rate, and energetic aspects of gas adsorption on UiO-66(Zr) is crucial for designing and optimizing separation processes. These properties are typically investigated through isotherm, kinetic, and thermodynamic studies.

Adsorption Isotherms: Adsorption isotherms describe the relationship between the amount of gas adsorbed and the pressure at a constant temperature. For CO2 adsorption on UiO-66(Zr) and its derivatives, the data are often fitted to models like the Langmuir or Freundlich isotherms to understand the nature of the adsorption. At 273 K and 1 atm, the maximum CO2 uptake for pristine UiO-66(Zr) is reported as 53 cm³/g, while the amino-functionalized NH2-UiO-66(Zr) shows a higher capacity of 68 cm³/g, indicating enhanced interaction due to the polar groups. Molecular simulations using the Grand Canonical Monte Carlo (GCMC) method have been successfully employed to predict CO2 and CH4 adsorption isotherms over wide ranges of temperatures (298–343 K) and pressures, showing good agreement with experimental data.

Kinetics: Adsorption kinetics studies provide insight into the rate of gas uptake. For UiO-66(Zr) materials, kinetic data are often analyzed using models such as the pseudo-first-order and pseudo-second-order models. Studies on the adsorption of various molecules have shown that the process can often be well-described by the pseudo-second-order kinetic model, which suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. The kinetics of CO2 adsorption have been evaluated using various kinetic models, including pseudo-first order, pseudo-second order, and Avrami's kinetic models.

Thermodynamics: Thermodynamic parameters, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of adsorption, are critical for determining the spontaneity and nature of the adsorption process. The isosteric heat of adsorption (Qst), which is equivalent to the adsorption enthalpy, is a key indicator of the interaction strength between the gas molecules and the adsorbent surface.

For CO2 , variable temperature infrared spectroscopy has revealed adsorption enthalpies of -38.0 ± 1.5 kJ/mol for hydrogen-bonded CO2 on the Zr-nodes and -30.2 ± 1.3 kJ/mol for CO2 stabilized by dispersive interactions. Calorimetric measurements show that the isosteric heat of CO2 adsorption on pristine UiO-66 is around 23.5 kJ/mol.

Modification of the framework significantly impacts these values. For example, the average isosteric heat of adsorption for CO2 increases to 24.2 kJ/mol for UiO-66-NH2 and up to 29.9 kJ/mol for a UiO-66-NH2/GO composite, indicating stronger interactions due to the added functionalities. Post-synthetic exchange of Zr with Ti in the framework has also been shown to increase the isosteric heat of adsorption for CO2.

For hydrocarbons , adsorption enthalpy, Henry constants, and entropic factors have been determined using inverse pulse gas chromatography. These studies confirm that entropic effects play a governing role in the selective adsorption of branched and cyclic hydrocarbons over linear ones.

The following table presents the isosteric heats of adsorption (Qst) for CO2 on various UiO-66(Zr) materials.

MaterialAdsorbateIsosteric Heat of Adsorption (Qst / kJ/mol)Reference
UiO-66 (H-bonded)CO238.0 ± 1.5
UiO-66 (Dispersion)CO230.2 ± 1.3
UiO-66CO223.5
UiO-66-NH2CO224.2
UiO-66/GOCO228.3
UiO-66-NH2/GOCO229.9

Selective Separation of Gas Mixtures (e.g., CO2/N2, C2 Hydrocarbons)

The tunable pore structure and chemical functionality of UiO-66(Zr) make it a highly promising candidate for the selective separation of important gas mixtures, such as CO2/N2 from flue gas and the separation of light hydrocarbons in the petrochemical industry.

CO2/N2 Separation: The separation of CO2 from N2 is critical for post-combustion carbon capture. Pristine UiO-66(Zr) shows moderate selectivity, but this can be dramatically enhanced through modification. Functionalizing the organic linker with amino groups (-NH2) is particularly effective because the basic amine sites have a strong affinity for acidic CO2 while having minimal interaction with N2. This chemical affinity, combined with physical adsorption, leads to high selectivity. For instance, the CO2/N2 selectivity of pristine UiO-66 is reported to be 14.78, which increases to 22.83 upon amination (UiO-66-NH2). Further enhancement is achieved by creating a composite with graphene oxide (UiO-66-NH2/GO), which reaches a selectivity of 28.45. Bifunctionalized materials, such as chloroform-activated UiO-66-NO2-NH2, have demonstrated an exceptional CO2/N2 selectivity of 65. Mixed-matrix membranes containing defective UiO-66 have also shown superior performance, with a CO2/N2 selectivity of approximately 41.

C2 Hydrocarbon Separation: The separation of C2 hydrocarbons—ethane (C2H6), ethylene (B1197577) (C2H4), and acetylene (B1199291) (C2H2)—is an energy-intensive industrial process. UiO-66(Zr) and its derivatives offer an energy-efficient alternative based on selective adsorption. The separation mechanism relies on a combination of factors, including molecular sieving and specific chemical interactions. For C2H4/C2H6 separation, modifying UiO-66 with carboxyl groups to create Cu(I)-chelated UiO-66-(COOH)2 has been shown to be highly effective. This material leverages both a constricted pore aperture for size sieving and specific π-complexation interactions with the C=C bond in ethylene, leading to an ultra-high Ideal Adsorption Solution Theory (IAST) selectivity of 80.8 for a 50/50 C2H4/C2H6 mixture. In the separation of ternary C2H6/C2H4/C2H2 mixtures, UiO-66 type materials have been designed to achieve one-step purification of C2H4.

The table below highlights the CO2/N2 separation selectivity of various UiO-66(Zr)-based materials.

MaterialGas MixtureSelectivity (CO2/N2)Reference
UiO-66CO2/N214.78
UiO-66-NH2CO2/N222.83
UiO-66/GOCO2/N218.84
UiO-66-NH2/GOCO2/N228.45
PEIC@UiO-66-NH2CO2/N2Up to 48.0
GMA-UiO-66-NH2CO2/N246
Chloroform-activated UiO-66-NO2-NH2CO2/N265
Defective UiO-66 in PEGDA MMMCO2/N2~41

Heterogeneous Catalysis Research

The unique structural and chemical properties of UiO-66(Zr), particularly the presence of both Lewis and Brønsted acid sites, make it a versatile platform for heterogeneous catalysis. Research in this field focuses on identifying, characterizing, and leveraging these active sites for a variety of organic transformations.

The catalytic activity of UiO-66(Zr) is intrinsically linked to the presence and accessibility of its acidic sites. The nature and concentration of these sites can be tuned through synthesis conditions, defect engineering, and post-synthetic modifications.

Lewis Acid Sites: The primary Lewis acid sites in UiO-66(Zr) are coordinatively unsaturated Zr(IV) centers (Zr-CUS). In a perfect, defect-free crystal, the zirconium ions are fully coordinated and catalytically inaccessible. However, the intentional or unintentional creation of "missing linker" defects during synthesis exposes these Zr(IV) sites. These sites are crucial for reactions that proceed via Lewis acid catalysis. The strength and concentration of these Lewis acid sites increase with the number of linker defects. Dehydration of the material is critical to make these sites available; thermal treatment (e.g., at 200°C under vacuum) removes water molecules coordinated to the Zr-CUS, exposing them as active Lewis acid centers. The catalytic activity of dehydrated UiO-66(Zr) in reactions like the Meerwein-Ponndorf-Verley (MPV) reduction of cyclohexanone (B45756) and the isomerization of citronellal (B1669106) is directly correlated with the presence of these exposed Zr(IV) Lewis acid sites. Functionalizing the organic linkers with electron-withdrawing or electron-donating groups can further modulate the Lewis acidity of the Zr active sites.

Brønsted Acid Sites: UiO-66(Zr) possesses two main types of Brønsted acid sites.

Intrinsic Brønsted Sites: The zirconium-oxo clusters [Zr6O4(OH)4] contain bridging hydroxyl groups (μ3-OH) that act as intrinsic, albeit weak, Brønsted acids.

Defect-Induced Brønsted Sites: A more significant source of Brønsted acidity arises from defects. Water molecules can strongly coordinate to the Lewis acidic Zr-CUS at defect sites. The high positive charge of the Zr(IV) ion polarizes these coordinated water molecules, significantly increasing their acidity and making them potent Brønsted acid sites (Zr-OH2). This "defect-induced" Brønsted acidity is particularly important in the hydrated form of the material.

Tunable Acidity and Synergistic Catalysis: A key feature of UiO-66(Zr) is the ability to switch between Brønsted and Lewis acid-dominated catalysis by simply controlling the hydration level of the material.

In its hydrated state, the material acts as a Brønsted acid catalyst, with polarized water molecules at defect sites driving reactions like the esterification of levulinic acid. The catalytic activity for such reactions is directly proportional to the number of linker defects and the degree of hydration.

Upon dehydration , these water molecules are removed, the Brønsted acidity is lost, and the exposed Zr-CUS become available as Lewis acid sites. This dehydrated form shows significantly higher activity for Lewis acid-catalyzed reactions like citronellal isomerization.

Furthermore, introducing Brønsted acidic functional groups, such as sulfonic acid (-SO3H) or carboxylic acid (-COOH) groups, onto the organic linkers creates bifunctional catalysts. For example, UiO-66-(COOH)2 exhibits superior performance in the esterification of levulinic acid due to a synergistic effect between the Lewis acidic Zr clusters and the Brønsted acidic -COOH groups. Similarly, UiO-66-SO3H, possessing both types of acid sites, is an effective catalyst for biodiesel synthesis.

Defect-Dependent Catalytic Activity

The catalytic prowess of UiO-66(Zr) is intrinsically linked to the presence of structural defects. acs.orgnih.govresearchgate.net In its ideal, defect-free form, the zirconium clusters are fully coordinated, rendering the material with limited catalytic activity. acs.org The introduction of defects, primarily in the form of "missing linkers" or "missing clusters," creates coordinatively unsaturated metal sites that can act as catalytically active centers. acs.orgresearchgate.netrepec.orgrsc.orgresearchgate.net

Missing-linker defects, where a terephthalate (B1205515) linker is absent and replaced by other species like formate (B1220265) or hydroxyl groups, expose zirconium sites that function as Lewis acids. acs.orgosti.govacs.org The concentration of these defects can be intentionally tuned during synthesis, for example, by using modulators like hydrochloric acid or trifluoroacetic acid, which can lead to a more open framework with a higher number of active sites. researchgate.netul.ie Studies have shown a direct correlation between the number of missing linker defects and enhanced catalytic activity in various reactions. repec.orgresearchgate.netcqvip.com For instance, increasing the number of linker deficiencies per Zr₆ cluster has been shown to significantly boost the product yield in CO₂ cycloaddition reactions. repec.org

Missing-cluster defects, the absence of an entire Zr₆O₈ cluster and its twelve connecting linkers, create larger pores and hierarchical porosity within the framework. acs.orgrsc.orgacs.org This not only provides more accessible active sites but also facilitates the diffusion of reactants and products. rsc.org Research indicates that missing-cluster defects can introduce both Brønsted and Lewis acidic sites, further enhancing the catalytic performance of UiO-66(Zr). researchgate.netrsc.org The interplay between missing-linker and missing-cluster defects can dramatically boost the material's catalytic performance. researchgate.net

Table 1: Influence of Defects on UiO-66(Zr) Catalytic Activity
Defect TypeMethod of IntroductionEffect on StructureImpact on Catalytic ActivityReference Example
Missing-LinkerUse of modulators (e.g., HCl, TFA, Formic Acid) during synthesisCreates coordinatively unsaturated Zr sites (Lewis acids)Increases number of active sites, enhancing reaction ratesCO₂ cycloaddition yield increased by ~43% with plasma-induced linker defects. repec.org
Missing-ClusterControl of water content or use of specific modulators during synthesisCreates hierarchical porosity and exposes additional active sitesProvides both Brønsted and Lewis acidity, facilitates reactant diffusionSignificantly boosts performance in aldol (B89426) condensation reactions. rsc.orgresearchgate.net

Catalytic Applications in Organic Transformations

The engineered defects in UiO-66(Zr) make it a highly effective heterogeneous catalyst for a range of organic transformations, including transesterification, aldol condensation, and oxidative desulfurization.

Transesterification: UiO-66(Zr) has demonstrated high efficiency as a solid acid catalyst for the transesterification of triglycerides with methanol (B129727) to produce biodiesel. researchgate.netcqvip.com The catalytic activity is strongly dependent on the number of linker defects, which create the necessary Lewis acid sites for the reaction. researchgate.netcqvip.com For instance, in the transesterification of tributyrin (B1683025) and soybean oil, UiO-66(Zr) with a higher concentration of defects showed enhanced catalytic performance under mild conditions. researchgate.netcqvip.com Functionalized UiO-66(Zr), such as the amine-functionalized UiO-66-NH₂, can exhibit even greater activity due to the presence of both acidic (Zr sites) and basic (-NH₂ groups) sites, achieving biodiesel yields of up to 97%. acs.org

Aldol Condensation: The combination of missing-linker and missing-cluster defects in UiO-66(Zr) has been shown to dramatically improve its performance in aldol condensation reactions. researchgate.netrsc.orgrsc.org For the production of biofuel precursors from furfural (B47365) and methyl-isobutyl ketone, defect-engineered UiO-66(Zr) catalysts achieved nearly 100% conversion of furfural and high selectivity to the desired product. rsc.orgrsc.org The enhanced activity is attributed to the increased number of accessible Lewis acid-base pair sites created by the defects. osti.govcore.ac.uk

Oxidative Desulfurization (ODS): UiO-66(Zr) and its functionalized derivatives are effective catalysts for the deep oxidative desulfurization of fuels. nih.govnih.govmdpi.comacs.org The zirconium nodes can act as redox sites, facilitating the oxidation of sulfur-containing compounds like dibenzothiophene (B1670422). acs.org Functionalization of the organic linker, for example with -NO₂ groups, can further enhance the catalytic efficiency. nih.govacs.org In one study, UiO-66-NO₂ achieved a removal efficiency of 98.68% for dibenzothiophene from a model fuel. nih.govacs.org The catalytic performance and stability can also be influenced by the synthesis method of the UiO-66(Zr) material. nih.govmdpi.com Encapsulating polyoxometalates within defective UiO-66(Zr) has been shown to create a synergistic effect, leading to ultrahigh performance in ODS at room temperature. nih.gov

Table 2: Performance of UiO-66(Zr) in Various Organic Transformations
Organic TransformationCatalystKey FindingsReaction ConditionsConversion/Yield
Transesterification (Biodiesel Production)UiO-66(Zr)-NH₂Bifunctional acid-base catalysis enhances activity.60 °C, 4 h97% Yield acs.org
Aldol Condensation (Furfural + MIBK)UiO-66(Zr)-HCl3 (defect-engineered)High conversion and selectivity to biofuel precursor.130 °C, 4 h~100% Conversion rsc.orgrsc.org
Oxidative Desulfurization (DBT removal)UiO-66-NO₂Functionalization enhances catalytic efficiency.66.7 °C98.68% Removal nih.govacs.org

Photocatalytic Applications

UiO-66(Zr) is a promising candidate for photocatalysis, particularly for CO₂ reduction and water oxidation, owing to its porous structure and excellent stability. rsc.org

CO₂ Reduction: While pristine UiO-66(Zr) is primarily responsive to UV light, the introduction of defects can shift its absorption into the visible light spectrum. acs.orgnih.gov Missing linkers can create frustrated Lewis pairs (Zr³⁺-OH) that act as active sites for CO₂ activation. acs.orgnih.gov Defective NH₂-UiO-66(Zr) materials have shown significantly enhanced activity in the photocatalytic reduction of CO₂ to products like carbon monoxide (CO) and formate. rsc.orgresearchgate.net The defects facilitate photo-induced charge transfer and suppress the recombination of charge carriers, leading to improved photocatalytic efficiency. rsc.org In some cases, defective UiO-66(Zr) can even facilitate CO₂ reduction without a sacrificial agent by utilizing surface hydroxyl groups. acs.orgnih.gov

Water Oxidation: Defective UiO-66(Zr) can serve as a robust support for anchoring water oxidation catalysts, such as iridium complexes. mdpi.com The defects, created by modulators like formic acid, allow for the post-synthetic exchange and coordination of catalytic complexes to the zirconium clusters. mdpi.com This approach has been explored for heterogeneous water oxidation, a critical step in water splitting for hydrogen production. mdpi.com However, the stability of these hybrid systems under the strong oxidative conditions of the reaction remains a challenge, with some studies reporting leaching of the iridium catalyst. mdpi.com

Table 3: Photocatalytic Performance of UiO-66(Zr) Derivatives
ApplicationCatalystKey FeatureProductPerformance Metric
CO₂ ReductionDefective UiO-66(Zr)Visible-light response due to missing linkersCO1.33 μmol g⁻¹ h⁻¹ acs.org
CO₂ ReductionNH₂-UiO-66(Zr)-ML-100Missing linker defectsCO21.3 μmol g⁻¹ h⁻¹ acs.org
Water Oxidation[Ir(HEDTA)Cl]⁻ on defective UiO-66Heterogenized molecular catalystO₂Demonstrated catalytic activity, but with leaching issues. mdpi.com

Catalyst Reusability and Stability under Reaction Conditions

A key advantage of UiO-66(Zr) as a heterogeneous catalyst is its notable stability and reusability. researchgate.netcqvip.comrsc.org The robust framework, a result of the strong coordination between zirconium and the terephthalate linkers, allows it to withstand various reaction conditions. acs.orgresearchgate.net

In the acetalization of phenylacetaldehyde (B1677652) with glycerol, UiO-66(Zr) catalysts were found to be stable and could be reused without a significant loss of activity or selectivity. rsc.org Similarly, in the transesterification for biodiesel production, UiO-66(Zr) could be recycled and reused. researchgate.netcqvip.com Studies on oxidative desulfurization have also highlighted the good reusability of UiO-66(Zr) catalysts. For example, a UiO-66(Zr) material prepared by a microwave-assisted method showed high catalytic activity for a higher number of reaction cycles compared to one prepared by a conventional solvothermal method. nih.govmdpi.comresearchgate.net Even defect-engineered UiO-66(Zr) has shown good reusability in aldol condensation reactions, particularly in low furfural concentration mediums. rsc.orgrsc.org The spent catalyst can often be recovered by simple filtration, washed, dried, and reused in subsequent reaction cycles. rsc.orgtandfonline.com However, it has been noted that the stability of UiO-66(Zr) can be compromised in aqueous media under certain pH conditions, which can lead to leaching of the organic linker and alter the catalytic properties. acs.orgresearchgate.net

Table 4: Reusability of UiO-66(Zr) Catalysts in Different Reactions
ReactionCatalystNumber of CyclesObservation on Reusability
Oxidative DesulfurizationUiO-66(Zr)-S1 (solvothermal)3Activity decreased from 99.5% to 54% in the 3rd cycle. mdpi.com
Oxidative DesulfurizationUiO-66(Zr)-MW2 (microwave)MultipleShowed higher recycle capacity than solvothermal sample. mdpi.com
Aldol CondensationUiO-66(Zr)-HCl33Good reusability in low furfural concentration. rsc.org
AcetalizationUiO-66(Zr)Not specifiedCan be reused without loss of activity or selectivity. rsc.org

Sensing Applications (Excluding Biomedical)

The unique structural and electronic properties of UiO-66(Zr) also make it a versatile platform for the development of chemical sensors.

Optical Sensing Mechanisms

UiO-66(Zr) and its derivatives, particularly the amine-functionalized NH₂-UiO-66(Zr), exhibit intrinsic fluorescence, which can be harnessed for optical sensing. nih.gov The sensing mechanism often relies on the quenching or enhancement of this fluorescence upon interaction with a target analyte. For example, NH₂-UiO-66(Zr) has been used as a fluorescent probe for the detection of various ions and molecules. nih.gov

A notable application is the detection of heavy metal ions. A sulfonated UiO-66(Zr) (SO₃H-UiO-66(Zr)) deposited on the end-face of an optical fiber has been developed for the rapid detection of lead ions (Pb²⁺) in water. mdpi.comresearchgate.netresearchgate.net This system functions as a Fabry-Pérot sensor, where the adsorption of hydrated lead ions onto the functionalized MOF causes a shift in the interference spectrum, allowing for detection at parts-per-million levels within milliseconds. mdpi.comresearchgate.net The strong affinity between the sulfonate groups and the lead ions is key to this sensing mechanism. mdpi.com

Electrochemical Sensing Mechanisms

While less common than optical methods for UiO-66(Zr), electrochemical sensing mechanisms are also being explored. The porous structure of UiO-66(Zr) allows for the incorporation of electroactive species or the facilitation of electrochemical reactions at its surface. The high surface area and tunable pore environment can enhance the sensitivity and selectivity of electrochemical sensors. These sensors can be designed to detect various analytes by measuring changes in current, potential, or impedance upon interaction with the target species. The inherent stability of the UiO-66(Zr) framework is also advantageous for developing robust and reusable electrochemical sensors.

Preconcentration and Detection Strategies

The unique properties of UiO-66(Zr), such as its high surface area and tunable pore structure, make it an excellent candidate for the preconcentration and detection of various environmental pollutants. Researchers have leveraged these characteristics to develop sensitive and selective sensors.

One prominent strategy involves using UiO-66(Zr) and its derivatives as fluorescent sensors. For instance, a defective form of UiO-66, referred to as UiO-66-D, has been synthesized for the sensitive and selective detection of tetracycline (B611298) (TC) and moxifloxacin (B1663623) (MXF) in water. researchgate.net This material exhibits a stable blue fluorescence that is quenched upon exposure to these antibiotics. The quenching mechanism is attributed to the inner filter effect (IFE). researchgate.net For moxifloxacin, a ratiometric signal response is generated due to the combined effect of the IFE and the inherent fluorescence of the antibiotic itself. researchgate.net This sensing platform demonstrates high sensitivity with low detection limits. researchgate.net

Similarly, the amino-functionalized derivative, UiO-66-NH2, has been employed as a fluorescent sensor for detecting tetracyclines in milk. researchgate.net The fluorescence of UiO-66-NH2 is quenched in the presence of tetracyclines due to a combination of the inner filter effect and photo-induced electron transfer (PET). researchgate.net This method allows for a rapid response time, making it suitable for practical applications. researchgate.net

Beyond antibiotics, UiO-66(Zr) based materials have been tailored for the detection and removal of other persistent pollutants. By decorating UiO-66 with amino groups, researchers have enhanced its hydrophobic properties, leading to a significant increase in the adsorption capacity for perfluorooctanoic acid (PFOA). arxiv.orgdigitellinc.com This modification not only enlarges the pore size but also creates a more favorable environment for capturing PFOA molecules from water. arxiv.orgdigitellinc.com Another application involves the removal of heavy metals. A green-synthesized UiO-66(Zr) has shown a high adsorption capacity and rate for EDTA-chelated copper, demonstrating its potential in treating complex heavy metal pollution. rsc.org Furthermore, the asymmetric structure of NH2-UiO-66 has been exploited for the highly selective extraction of gold from wastewater, with an exceptional capacity under light irradiation. nih.gov The adsorbed gold ions can be reduced in situ, allowing for the separation of high-purity gold particles and the regeneration of the adsorbent. nih.gov

Target AnalyteUiO-66(Zr) VariantDetection/Removal MechanismDetection Limit (LOD) / Adsorption CapacitySource
Tetracycline (TC)UiO-66-DFluorescence Quenching (Inner Filter Effect)70.9 nM researchgate.net
Moxifloxacin (MXF)UiO-66-DRatiometric Fluorescence (IFE + Analyte Fluorescence)33.1 nM researchgate.net
Tetracyclines (in milk)UiO-66-NH2Fluorescence Quenching (IFE + PET)0.163 - 0.449 μM researchgate.net
Perfluorooctanoic Acid (PFOA)UiO-66-NH2Adsorption (Enhanced Hydrophobicity)1653 mg/g arxiv.orgdigitellinc.com
EDTA-chelated CopperUiO-66(Zr)-rmAdsorption43 mg/g rsc.org
GoldNH2-UiO-66Adsorption and In-situ Reduction (Light-promoted)2.04 g/g nih.gov
Table 1: Performance of UiO-66(Zr) based materials in preconcentration and detection/removal of various pollutants.

Membrane-Based Separation Research

UiO-66(Zr) has emerged as a highly promising material for membrane-based separation technologies due to its remarkable stability, tunable pore structure, and high surface area. mdpi.comresearchgate.netnih.govbohrium.com

Fabrication of UiO-66(Zr) Membranes

The fabrication of high-quality, continuous UiO-66(Zr) membranes is crucial for their separation performance. Several synthesis methods have been developed to grow these membranes on various porous substrates, such as α-alumina. researchgate.net

Key fabrication strategies include:

In Situ Solvothermal Synthesis : This was one of the earliest methods used to create well-intergrown UiO-66 membranes on supports like α-alumina hollow fibers. mdpi.comresearchgate.net The process involves immersing the substrate in a precursor solution containing the zirconium salt (e.g., zirconium tetrachloride) and the organic linker (H2BDC) in a solvent like DMF, followed by heating. mdpi.commdpi.com

Secondary (Seeded) Growth : This method involves pre-coating the substrate with a layer of UiO-66 seed crystals. This seed layer then guides the growth of a continuous and well-oriented membrane during a subsequent solvothermal synthesis step. acs.org This approach offers better control over the membrane's microstructure, such as its orientation and thickness. dlut.edu.cn

Coordination Modulation : This technique introduces modulator molecules, such as acetic acid, benzoic acid, or formic acid, into the synthesis solution. researchgate.netmdpi.com These modulators compete with the organic linker to coordinate with the zirconium metal centers, thereby regulating the nucleation and crystal growth rates. This allows for fine-tuning of crystal size, morphology, and crystallinity, ultimately leading to higher-quality membranes. researchgate.net

Confined Counter-Diffusion Epitaxial Growth : A more advanced technique involves using a seed layer of UiO-66 nanosheets. Through a confined counter-diffusion-assisted epitaxial growth process, highly (111)-oriented and ultrathin (e.g., 165 nm) UiO-66 membranes can be prepared. dlut.edu.cn

Other Methods : Researchers have also explored biphase synthesis, gas-phase deposition, and electrochemical deposition as alternative fabrication routes for UiO-66 membranes. researchgate.net Substrate modification, for instance by precoating with a zirconia (ZrO2) layer, can also be employed to enhance nucleation density and promote preferential crystallization on the substrate. researchgate.net

Structural Engineering for Optimized Membrane Performance

To maximize the separation efficiency of UiO-66(Zr) membranes, precise structural manipulation is essential. mdpi.comresearchgate.net This involves tailoring various physical and chemical properties of the membrane.

Key structural engineering strategies include:

Orientation Control : The crystallographic orientation of the MOF crystals within the membrane significantly impacts its performance. researchgate.net For example, a highly (111)-oriented UiO-66 membrane has shown enhanced CO2/N2 separation performance. dlut.edu.cn Researchers have developed methods to control orientation, such as using specific seed layers and epitaxial growth techniques. mdpi.com

Thickness Reduction : Thinner membranes generally offer higher permeance. Significant efforts have been made to fabricate ultrathin UiO-66 membranes. mdpi.com For example, an innovative approach combining an anisotropic etching strategy to create nanosheet seeds with confined counter-diffusion growth resulted in a 165 nm-thick membrane. dlut.edu.cn

Pore Engineering : This is a critical strategy for tailoring the membrane's selectivity. mdpi.com It can be achieved by:

Tuning Pore Size : Selecting different organic linkers allows for precise control over the pore aperture, enabling optimized separation for specific molecular mixtures. mdpi.comresearchgate.net

Functionalizing Pore Surfaces : Modifying the surface functional groups within the pores can fine-tune the affinity towards specific molecules, thereby enhancing separation performance. mdpi.com For instance, amino-functionalized UiO-66-NH2 membranes show excellent performance in desulfurization and H2/CO2 separation. researchgate.netdlut.edu.cn

Defect Engineering : Introducing controlled defects or "missing linker" sites within the UiO-66 structure can create hierarchical pores or alter the membrane's surface chemistry, which can be beneficial for certain separation applications. mdpi.com

Gas and Liquid Phase Separation Applications

The engineered structure of UiO-66(Zr) membranes makes them highly effective for a variety of gas and liquid separation tasks, driven by mechanisms like molecular sieving and selective adsorption. mdpi.comresearchgate.net

Gas Separation: UiO-66(Zr) membranes are particularly well-suited for separating gas mixtures due to their well-defined pore size (approximately 0.6 nm) and chemical affinity for certain gases. mdpi.com The hydroxylated zirconium clusters in the structure preferentially adsorb CO2, making these membranes effective for CO2/N2 and CO2/CH4 separations. mdpi.com Their stability in moist conditions is an added advantage over many other MOFs. mdpi.comresearchgate.net

UiO-66(Zr) VariantGas PairPermeance (GPU)SelectivitySource
(111)-oriented UiO-66CO2/N22070 (CO2)35.4 dlut.edu.cn
(111)-oriented NH2-UiO-66H2/CO21230 (H2)41.3 dlut.edu.cn
Neat UiO-66H2/CO2-5.1 acs.org
Neat UiO-66H2/N2-4.7 acs.org
Neat UiO-66H2/CH4-12.9 acs.org
Table 2: Performance data for UiO-66(Zr) membranes in various gas separation applications.

Liquid Phase Separation: The pore aperture of UiO-66 is larger than water molecules but smaller than most salt ions and organic molecules, making it suitable for liquid separations. mdpi.com

Pervaporation : This is a key application where UiO-66 membranes have shown excellent performance. For instance, a thin (~400 nm) UiO-66 membrane demonstrated a high separation factor and total flux for separating methanol from methyl tertiary butyl ether (MeOH/MTBE) mixtures. acs.org Amino-functionalized UiO-66-NH2 membranes have proven effective for the pervaporation-based desulfurization of model gasoline, showing high flux and enrichment factors for thiophene (B33073) removal. researchgate.net

Nanofiltration and Desalination : UiO-66 membranes have shown excellent rejection of multivalent ions (e.g., Ca2+, Mg2+, Al3+) based on a size-exclusion mechanism, indicating their potential for water softening and desalination. mdpi.comresearchgate.net By grafting hydrophobic fluoroalkylsilane agents onto the membrane surface, a superhydrophobic UiO-66 membrane was created for use in membrane distillation, achieving high water flux and salt rejection. mdpi.com

Future Research Directions and Challenges

Rational Design and Synthesis of UiO-66(Zr) with Tailored Properties

A primary focus of future research is the move beyond serendipitous discovery to the rational design of UiO-66(Zr) materials with properties fine-tuned for specific applications. This involves precise control over the material's structure at the molecular level. Key strategies include:

Functionalization of Organic Linkers: Introducing functional groups onto the BDC linker is a powerful method to modulate the physicochemical properties of UiO-66(Zr). wordpress.com For instance, functionalizing the linker with carboxylic acid (-COOH) groups can enhance ammonia (B1221849) adsorption through Brønsted acid-base interactions. prodia-mof.eu Similarly, amino (-NH₂), bromo (-Br), nitro (-NO₂), and hydroxyl (-OH) groups have been successfully incorporated, altering polarity, acidity, and host-guest interactions without compromising the underlying topology. sci-hub.rusemanticscholar.org Future work will focus on designing and incorporating more complex and multifunctional linkers to create sophisticated active sites.

Defect Engineering: The intentional creation of "defects," such as missing linkers or clusters, within the UiO-66(Zr) crystal structure is a critical strategy for tailoring properties. These defects expose coordinatively unsaturated Zr⁴⁺ metal sites, which can act as Lewis acid centers, or induce Brønsted acidity through the polarization of coordinated water molecules. csic.esacs.org Controlling the concentration and nature of these defects is crucial for applications in catalysis and adsorption. csic.es Modulators, such as benzoic acid, are often used during synthesis to influence crystal growth and defect formation. mdpi.com

The table below summarizes the impact of different functional groups on the properties of UiO-66(Zr).

Functional GroupLinkerImpact on Properties
None (Pristine)1,4-benzenedicarboxylate (BDC)Baseline thermal and chemical stability.
Amino (-NH₂)2-aminoterephthalic acidIncreases basicity, enhances CO₂ selectivity.
Carboxyl (-COOH)1,2,4-benzenetricarboxylic acidCreates Brønsted acid sites, enhances ammonia capture. prodia-mof.eu
Bromo (-Br)2-bromoterephthalic acidModifies electronic properties and pore environment. semanticscholar.org
Nitro (-NO₂)2-nitroterephthalic acidAlters surface polarity and adsorptive properties. sci-hub.ru
Dihydroxyl (-2OH)2,5-dihydroxyterephthalic acidIntroduces hydrogen-bonding sites, modifies hydrophilicity. semanticscholar.org

Interactive data table. Sort by column to compare.

Deeper Understanding of Structure-Property-Performance Relationships

A fundamental challenge is to establish clear and predictive relationships between the atomic-level structure of UiO-66(Zr), its measurable properties (e.g., porosity, acidity, stability), and its ultimate performance in a given application. While it is known that linker functionalization and defects can tune catalytic activity, a quantitative and predictive understanding is still developing. csic.es

Recent approaches using machine learning (ML) are beginning to address this challenge. By analyzing large, curated datasets of synthesis parameters, ML models can predict resulting material properties like surface area, defect concentration, and particle size. acs.org These models can also solve the "inverse problem": identifying the optimal synthesis conditions to achieve a desired set of properties. acs.org Interpreting these models reveals complex, previously unexplored patterns in how synthesis conditions affect the final material, paving the way for a more rational design process. acs.org

Development of Novel Characterization Methodologies for Operando Studies

To understand how UiO-66(Zr) functions in realistic environments, it is crucial to develop and apply characterization techniques that can probe the material under working (operando) conditions. While traditional methods provide valuable information about the static material, they often fail to capture the dynamic changes that occur during a chemical reaction or adsorption process.

A powerful approach is the use of in situ Fourier-transform infrared (FTIR) spectroscopy with probe molecules like carbon monoxide (CO) and deuterated acetonitrile (B52724) (CD₃CN). mdpi.com This technique allows for the direct observation and quantification of different types of active sites. For example, CO adsorption at low temperatures can identify and distinguish between bridging μ₃-OH groups in the ideal framework and coordinatively unsaturated Zr⁴⁺ sites at defect locations. mdpi.comresearchgate.net Such methods are crucial for understanding how defects are formed, their accessibility to reactants, and how they evolve during processes like thermal activation or catalysis. mdpi.comresearchgate.net Future efforts will aim to combine these spectroscopic techniques with simultaneous performance measurements to create true operando setups.

Advanced Computational Modeling for Predictive Design

Advanced computational methods are becoming indispensable for predicting the properties of UiO-66(Zr) and guiding its synthesis. Density Functional Theory (DFT) has been widely used to investigate its crystal structure, stability, electronic properties, and mechanical characteristics, such as the bulk modulus. sci-hub.rursc.org DFT calculations have successfully predicted the structures of functionalized UiO-66 derivatives and have been used in tandem with Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously assign signals and validate crystal structures. wordpress.comsemanticscholar.orgacs.org

These computational models can explore hypothetical structures and modifications, screening for promising candidates before attempting laborious and costly experimental synthesis. mdpi.com Furthermore, combining DFT with Kinetic Monte Carlo (KMC) simulations allows for the prediction of reaction mechanisms and rates for catalytic processes, providing deeper insight into the factors that control performance. acs.orgnih.gov The ongoing challenge is to improve the accuracy of these models, particularly for complex phenomena like defect dynamics and host-guest interactions, and to extend their predictive power to larger, more realistic systems.

Scalable Synthesis and Manufacturing of UiO-66(Zr) Materials

For UiO-66(Zr) to move from the laboratory to industrial applications, the development of scalable, cost-effective, and environmentally friendly synthesis methods is paramount. Traditional solvothermal methods are often slow and rely on hazardous solvents like dimethylformamide (DMF). acs.orgnih.gov Significant progress is being made in developing greener and more scalable alternatives:

Mechanochemistry: Solvent-free or liquid-assisted grinding methods, such as ball-milling, can produce high-quality UiO-66(Zr) rapidly (in under an hour). acs.orgncu.edu.tw This approach has been successfully scaled up using twin-screw extrusion (TSE), achieving production rates of 1.4 kg/h for UiO-66-NH₂ in a continuous process. acs.orgresearchgate.net

Continuous Flow Reactors: Novel reactor designs are enabling the rapid and continuous production of UiO-66(Zr). One such method uses a supercritical carbon dioxide (scCO₂) continuous flow reactor, which reduces reaction times from hours or days to minutes or seconds. digitellinc.com Another approach uses simple milli-structured reactors to achieve high space-time yields and produce up to 200 g per day in a small reactor volume. rsc.org

Greener Solvents and Conditions: Research is focused on replacing hazardous solvents with water and developing syntheses that operate under milder conditions. prodia-mof.eu For example, a solvent-free synthesis assisted by inorganic salts like sodium chloride has been shown to produce high yields of UiO-66(Zr) in just 3 hours. rsc.org

The table below compares various scalable synthesis methods for UiO-66(Zr).

Synthesis MethodKey FeaturesReported Production Rate/YieldReference(s)
Twin-Screw ExtrusionMechanochemical, solvent-free, continuous1.4 kg/h acs.orgresearchgate.net
Milli-structured ReactorContinuous flow, rapid reaction (8 min)Space time yields up to 7162 kg m⁻³ d⁻¹ rsc.org
scCO₂ Flow ReactorContinuous flow, very rapid (seconds/minutes)Fast production rates demonstrated digitellinc.com
Aqueous Batch ReactorUses water as solvent, "green" synthesis89% yield, STY of 350 kg/day/m ³ prodia-mof.eu
Salt-Assisted SynthesisSolvent-free, accelerated reaction (3 h)~92% yield rsc.org

Interactive data table. Sort by column to compare.

Addressing Long-Term Stability and Durability in Applied Systems

While UiO-66(Zr) is renowned for its stability, particularly compared to other MOFs, ensuring its long-term durability under demanding industrial conditions remains a critical challenge. It exhibits excellent stability in water, various organic solvents, and acidic conditions. nih.govaston.ac.ukresearchgate.net Its crystalline framework can remain intact even after 100 days of continuous exposure to hydrothermal conditions. aston.ac.uk The thermal stability is also high, with the framework generally stable up to 500°C in inert or reductive environments. researchgate.net

The primary vulnerability of UiO-66(Zr) is its susceptibility to degradation under basic conditions. nih.govmdpi.com Nucleophilic attack by hydroxide (B78521) ions or other bases can lead to the dissolution of the framework, with the rate of destruction directly correlated to the strength and concentration of the base. mdpi.comnih.gov Studies have shown that the structure can be compromised even in the presence of common buffers, highlighting the need for careful stability assessments. researchgate.net Methods like high-performance liquid chromatography (HPLC) are being used to quantify the leaching of the BDC linker, providing a more sensitive measure of framework degradation than traditional techniques like powder X-ray diffraction. acs.org Future research must focus on developing strategies to enhance base stability or designing processes that avoid strongly basic environments.

Exploration of Emerging Applications and Multicomponent Systems

Research continues to uncover new applications for UiO-66(Zr), often by integrating it into multicomponent systems and composites to achieve synergistic effects. While established applications include gas storage, separation, and catalysis, emerging areas include:

Water Purification and Desalination: UiO-66(Zr) is a promising adsorbent for removing pollutants like heavy metal ions and organic dyes from water. mdpi.com Its exceptional water stability has also led to its development as a membrane material for desalination. aston.ac.ukdntb.gov.ua

Composite Materials: Incorporating UiO-66(Zr) into polymer matrices can create materials with enhanced properties. For example, it has been used as a cooperative flame retardant in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, where it forms a protective zirconium oxide layer upon combustion. mdpi.com Composite nanofiber membranes containing UiO-66 have also been developed for applications like fluoride (B91410) removal. nih.gov

Bimetallic and Doped Systems: Introducing a second metal into the UiO-66(Zr) structure can create bimetallic clusters that enhance catalytic activity. researchgate.net Doping the framework with rare-earth elements like Lanthanum (La) or Yttrium (Y) is another strategy to create new active sites and improve performance in applications such as oxidative desulfurization. acs.org

The exploration of these complex, multicomponent systems represents a vibrant frontier in UiO-66(Zr) research, promising materials with tailored functions for a wide range of advanced technologies.

Q & A

Q. What methodologies are recommended for synthesizing UiO-66(Zr) with controlled crystallinity and porosity under solvent-free conditions?

To optimize solvent-free synthesis, researchers should employ inorganic salts (e.g., NH₄Cl) as modulators to accelerate nucleation and reduce reaction time. Key parameters include temperature (130–150°C), salt-to-ligand ratios, and scalable mechanochemical methods. Characterization via XRD, N₂ sorption isotherms, and TEM ensures crystallinity and hierarchical porosity .

Q. How can the structural integrity of UiO-66(Zr) be validated under varying hydrothermal conditions?

Combine synchrotron XRPD, EXAFS, and periodic DFT calculations to refine structural models and assess stability. TGA/MS and acid/base resistance tests (e.g., exposure to HCl or NaOH) validate robustness. Reversible dehydration/hydration cycles confirm framework resilience .

Q. What techniques are effective for quantifying defect density in UiO-66(Zr)?

Use thermogravimetric analysis (TGA) to measure missing linker defects and positron annihilation lifetime spectroscopy (PALS) to probe pore accessibility. Pair with IR spectroscopy to track hydroxyl group dynamics and DFT simulations to model defect configurations .

Advanced Research Questions

Q. How do defect-functionalized UiO-66(Zr) variants enhance photocatalytic hydrogen production?

Introduce defects via modulated synthesis (e.g., acetic acid as a modulator) to create unsaturated Zr sites, which act as electron traps. Evaluate performance using UV-vis spectroscopy, photoelectrochemical measurements, and transient absorption spectroscopy. Compare turnover frequencies (TOFs) between pristine and defect-rich samples under controlled light irradiation .

Q. What mechanistic insights explain the dual radical pathways in UiO-66(Zr)/polyoxometalate composites for oxidative desulfurization?

Conduct electron paramagnetic resonance (EPR) with radical scavengers (e.g., DMPO) to identify HO• and O₂•− radicals. Probe active sites via NH₃-TPD (acid sites) and XPS (W oxidation states). Kinetic studies with H₂O₂ decomposition rates and mesopore accessibility (via N₂ sorption) clarify synergistic effects between Zr nodes and PW clusters .

Q. How can adsorption selectivity of UiO-66(Zr) for SF₆/N₂ mixtures be optimized for industrial gas separation?

Perform grand canonical Monte Carlo (GCMC) simulations to model SF₆ confinement in 8–11 Å pores. Validate with breakthrough experiments under diluted SF₆ conditions (0.2% v/v) and calculate selectivity via IAST. Compare with MIL-100(Fe) and zeolites to highlight pore-size effects .

Q. What strategies reconcile discrepancies in kinetic models for iodine adsorption on UiO-66(Zr) vs. hafnium-substituted analogs?

Apply pseudo-second-order kinetics and intraparticle diffusion models to adsorption isotherms. For UiO-66(Zr) with lower R² values (e.g., 0.943), investigate surface heterogeneity via SEM-EDS and DRIFT spectroscopy. Contrast with UiO-66(Hf)’s slower kinetics, attributed to stronger Hf–I interactions .

Methodological Guidance

Q. How should researchers design experiments to evaluate UiO-66(Zr) as a solvent-free catalyst for DCPD isomerization?

Use central composite design (CCD) to optimize temperature, catalyst loading, and time. Monitor conversion via GC-MS and selectivity via ¹H NMR. Regeneration studies (e.g., calcination at 300°C) assess catalyst reusability. Compare activation energies with DFT-calculated pathways .

Q. What integrated approaches characterize electronic properties in multivariate UiO-66(Zr) derivatives?

Combine UV-vis diffuse reflectance spectroscopy (DRS) for bandgap determination, XANES for Zr oxidation states, and density of states (DOS) calculations. Validate with photocatalytic dye degradation tests under visible light .

Q. How can hierarchical porosity in UiO-66(Zr) composites be engineered for enhanced pollutant adsorption?

Incorporate microwave-assisted continuous-flow synthesis to introduce mesopores. Analyze pore size distribution via NLDFT and test toluene adsorption capacity (e.g., 250 mg/g at 25°C). Contrast with conventional solvothermal methods using BET surface area and breakthrough curves .

Data Analysis and Contradictions

Q. How should conflicting R² values in adsorption kinetic studies be addressed?

Re-evaluate model assumptions (e.g., homogeneity vs. heterogeneity) using Akaike information criterion (AIC). For low R², apply mixed-mechanism models or surface diffusion analyses. Cross-validate with in situ FTIR to track adsorbate-catalyst interactions .

Q. What statistical tools resolve inconsistencies in DOE results for catalytic optimization?

Use ANOVA to identify significant factors (e.g., temperature > catalyst loading) and response surface methodology (RSM) to locate optima. Confirmation runs with 95% confidence intervals validate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.